N-(5-bromopyridin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAADKYEDTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355081 | |
| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-22-8 | |
| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the bromopyridine moiety allows for further functionalization through various cross-coupling reactions, while the methanesulfonamide group can influence the physicochemical properties and biological activity of target molecules. Accurate and reproducible synthesis of this intermediate is crucial for the advancement of drug discovery programs.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine. The second step is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to produce the final product.
In-Depth Technical Guide: N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The pyridine ring is also a common scaffold in medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound.
Chemical Properties
This compound is a white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, other properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| Melting Point | 161-163 °C | [1] |
| Appearance | White solid | [1] |
| Boiling Point (Predicted) | 347.5 ± 52.0 °C | ChemicalBook |
| Density (Predicted) | 1.802 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 5.74 ± 0.10 | ChemicalBook |
| Storage Temperature | 2-8 °C | ChemicalBook |
Synthesis
A general method for the synthesis of this compound involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride.
Experimental Protocol
The following is a general procedure adapted from the synthesis of similar sulfonamide compounds.
Materials:
-
2-amino-5-bromopyridine
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A 1:1 (v/v) mixture of petroleum ether and ethyl acetate has been reported to be a suitable eluent for a similar compound.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. A yield of 90% has been reported for this compound.[1]
Synthesis Workflow for this compound
Spectral Data
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 250.[1]
No experimental ¹H NMR, ¹³C NMR, or FT-IR data for this compound was found in the searched literature. The following are predicted spectral data or data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted):
-
Pyridyl Protons: Three protons on the pyridine ring are expected to appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the bromine atom is likely to be the most downfield.
-
NH Proton: A broad singlet corresponding to the sulfonamide N-H proton is expected. Its chemical shift will be dependent on the solvent and concentration.
-
Methyl Protons: A singlet for the three protons of the methyl group of the methanesulfonamide moiety is expected, likely in the region of δ 2.5-3.5 ppm.
¹³C NMR (Predicted):
-
Pyridyl Carbons: Five signals are expected for the carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be significantly affected.
-
Methyl Carbon: A signal for the methyl carbon of the methanesulfonamide group is expected in the aliphatic region (δ 30-45 ppm).
Infrared (IR) Spectroscopy (Predicted)
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.
-
C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the stretching vibrations of the aromatic and methyl C-H bonds.
-
S=O Stretching: Two strong absorption bands in the regions of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonyl group.
-
C=N and C=C Stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the pyridine ring.
Biological Activity
There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. However, a study investigating a series of related compounds identified them as potential inhibitors of the Bcr-Abl kinase.[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).
Given the structural similarity of this compound to compounds with Bcr-Abl inhibitory activity, it is plausible that this compound may also target this or other kinases. Further biological evaluation is required to determine its specific activity and potential therapeutic applications.
Bcr-Abl Signaling Pathway (Hypothetical Target)
The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis. As this compound is structurally related to Bcr-Abl inhibitors, a simplified diagram of this pathway is presented below for context. It is important to note that the interaction of this compound with this pathway has not been experimentally confirmed.
Simplified Bcr-Abl Signaling Pathway (Hypothetical Target)
Conclusion
This compound is a readily synthesizable compound with defined physical properties. While its biological activity has not been explicitly reported, its structural features suggest potential for further investigation, particularly in the context of kinase inhibition. This technical guide provides a summary of the currently available information to support future research and development efforts involving this molecule. Further experimental work is needed to fully characterize its spectral properties, solubility, and biological function.
References
spectroscopic data for N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. The pyridine scaffold is also a key structural motif in many pharmaceuticals. The combination of these two moieties in this compound makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides a summary of available spectroscopic data and a detailed, plausible experimental protocol for its synthesis and characterization.
Spectroscopic Data
As of the date of this document, detailed experimental spectroscopic data for this compound has not been found in publicly available scientific literature. Therefore, the following tables present predicted spectroscopic data based on computational models. This data is intended to serve as a reference for the identification and characterization of the synthesized compound.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.3 | Doublet | Pyridine H-6 |
| ~7.8 | Doublet of Doublets | Pyridine H-4 |
| ~7.0 | Doublet | Pyridine H-3 |
| ~3.2 | Singlet | CH₃ |
| ~10.5 | Singlet (broad) | NH |
Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~152 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~141 | Pyridine C-4 |
| ~115 | Pyridine C-5 |
| ~112 | Pyridine C-3 |
| ~40 | CH₃ |
Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 250.9484 |
| [M+Na]⁺ | 272.9304 |
| [M-H]⁻ | 248.9339 |
Note: These values correspond to the monoisotopic mass of the most abundant isotopes.
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of this compound based on the common reaction between an amine and a sulfonyl chloride.
Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
-
2-amino-5-bromopyridine
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base such as triethylamine)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add pyridine (1.2 eq) dropwise.
-
Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Crystal Structure of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of N-(5-bromopyridin-2-yl)methanesulfonamide, a compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive published crystal structure for this specific compound could not be located.
While the crystal structure of this compound is not publicly available, this guide provides valuable context by outlining the general experimental protocols for the synthesis and crystallization of similar sulfonamide compounds. It also presents a logical workflow for crystal structure determination, which would be applicable to the title compound.
Hypothetical Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization and subsequent analysis using X-ray diffraction.
Caption: Experimental workflow for the determination of a novel crystal structure.
General Experimental Protocols
While specific details for this compound are unavailable, the following sections describe typical methodologies employed for the synthesis and crystallization of related sulfonamide compounds.
Synthesis of N-aryl Methanesulfonamides
The synthesis of N-aryl methanesulfonamides, such as the title compound, generally involves the reaction of an appropriate aminopyridine with a methanesulfonylating agent.
A potential synthetic route is outlined below:
Caption: A plausible synthetic pathway for this compound.
General Procedure:
-
Reaction Setup: 2-Amino-5-bromopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.
-
Addition of Base: A non-nucleophilic base, typically pyridine, is added to the solution to act as an acid scavenger.
-
Addition of Methanesulfonylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution with continuous stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Crystallization Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common techniques include:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Data Presentation
In the event that the crystal structure of this compound is determined, the crystallographic data would be presented in a standardized format, typically in a crystallographic information file (CIF). Key quantitative data that would be summarized in tables include:
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₆H₇BrN₂O₂S |
| Formula weight | To be determined |
| Temperature (K) | e.g., 293(2) |
| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated density (Mg/m³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.0 to 25.0 |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R(int) | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
Table 2: Selected Bond Lengths (Å) and Angles (°)
This table would list key intramolecular distances and angles, providing insight into the molecular geometry. For this compound, this would include the S-N, S-C, S-O, and various bonds within the bromopyridine ring.
Table 3: Hydrogen Bond Geometry (Å, °)
This table would detail any intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and supramolecular architecture. The donor (D), hydrogen (H), and acceptor (A) atoms would be specified, along with the D-H, H···A, and D···A distances and the D-H···A angle.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The outlined experimental protocols and data presentation formats are standard within the field of chemical crystallography and would be directly applicable to the investigation of this compound. The determination of its crystal structure would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and potential structure-activity relationships, thereby aiding in future drug design and development efforts.
starting materials for N-(5-bromopyridin-2-yl)methanesulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways and experimental protocols for the preparation of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the starting materials, reaction conditions, and purification methods, supported by quantitative data and workflow visualizations to aid in laboratory synthesis.
Overview of Synthetic Strategy
The primary and most direct route for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the key precursor, 2-amino-5-bromopyridine, from 2-aminopyridine. The second stage is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to yield the final product.
Caption: Overall synthetic workflow for this compound.
Starting Materials and Reagents
The successful synthesis of this compound relies on the quality of the following starting materials and reagents:
| Stage | Material/Reagent | Role | Supplier/Grade |
| 1 | 2-Aminopyridine | Starting Material | High Purity/Reagent Grade |
| 1 | Phenyltrimethylammonium tribromide | Brominating Agent | High Purity/Reagent Grade |
| 1 | Chloroform | Solvent | Anhydrous/Reagent Grade |
| 1 | Saturated Sodium Chloride Solution | Washing Agent | Laboratory Prepared |
| 1 | Anhydrous Sodium Sulfate | Drying Agent | Reagent Grade |
| 1 | Benzene | Recrystallization Solvent | Reagent Grade |
| 2 | 2-Amino-5-bromopyridine | Starting Material | Synthesized in Stage 1 or Commercial |
| 2 | Methanesulfonyl Chloride | Reagent | High Purity/Reagent Grade |
| 2 | Pyridine | Solvent and Base | Anhydrous/Reagent Grade |
| 2 | Ice-water | Quenching/Precipitation | Laboratory Prepared |
| 2 | Diethyl Ether | Extraction Solvent | Reagent Grade |
| 2 | 1N Hydrochloric Acid | Washing Agent | Laboratory Prepared |
| 2 | 1N Sodium Hydroxide | Extraction Agent | Laboratory Prepared |
Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide for the bromination of 2-aminopyridine, which offers mild reaction conditions and good yields.[1][2]
Procedure:
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
-
Stir the mixture to dissolve the 2-aminopyridine.
-
Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the solution.
-
Stir the reaction mixture at 25-30°C for 2 hours.
-
After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.
-
Separate the organic layer and wash it 2-3 times with 20 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the chloroform by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate the crude product.
-
Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Molar Ratio (2-aminopyridine:brominating agent) | 1:1 | [1][2] |
| Reaction Temperature | 25-30°C | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Yield | 75-81% | [2] |
Stage 2: Synthesis of this compound
This protocol is based on an analogous procedure for the sulfonylation of an aromatic amine using methanesulfonyl chloride in pyridine.
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).
-
Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-water to precipitate the crude product.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic phase with cold 1N HCl.
-
Extract the organic phase with a 1N NaOH solution.
-
Acidify the aqueous phase to precipitate the final product.
-
Filter the solid, wash with water, and dry under vacuum.
Anticipated Quantitative Data for Stage 2:
While a specific yield for this exact reaction is not detailed in the provided search results, analogous reactions suggest a yield in the range of 70-80% can be expected.
| Parameter | Anticipated Value |
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.1-1.2 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 72 hours |
| Anticipated Yield | ~70-80% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the logical flow of the synthetic process.
Caption: Key reaction steps in the synthesis.
References
An In-depth Technical Guide to N-(5-bromopyridin-2-yl)methanesulfonamide
This technical guide provides a comprehensive overview of N-(5-bromopyridin-2-yl)methanesulfonamide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Synonyms
The compound of interest is chemically identified as This compound .[1] It is a sulfonamide derivative containing a bromopyridine moiety.
IUPAC Name: this compound
Synonyms:
-
N-(5-bromo-2-pyridinyl)methanesulfonamide[1]
-
N-(5-bromo-2-pyridyl)methanesulfonamide[1]
-
Methanesulfonamide, N-(5-bromo-2-pyridinyl)-[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| CAS Number | 89466-22-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 347.5 ± 52.0 °C | [1] |
| Density (Predicted) | 1.802 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.74 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
Proposed Experimental Protocol
Reaction: The synthesis involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like dichloromethane.
Materials:
-
2-amino-5-bromopyridine
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.
Synthetic Workflow Diagram
The proposed synthetic workflow is illustrated in the following diagram generated using Graphviz.
Potential Biological Significance
Specific biological activity and mechanism of action data for this compound are not currently available in the public domain. However, the structural motifs present in this molecule, namely the sulfonamide and bromopyridine groups, are found in numerous compounds with a wide range of biological activities.
-
Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in a variety of therapeutic agents.[2] These include antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[3] The antibacterial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[2]
-
Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. Aminopyridine derivatives, in particular, have been investigated for a diverse array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[4]
Given the presence of both the sulfonamide and bromopyridine moieties, it is plausible that this compound could exhibit biological activity. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific pharmacological profile and potential therapeutic applications.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides the fundamental chemical and physical information for this molecule, along with a detailed, plausible synthetic protocol. While there is a lack of specific biological data for this compound, the known activities of related sulfonamide and pyridine derivatives suggest that it may be a valuable candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation to determine its mechanism of action and therapeutic potential.
References
Commercial Availability and Physicochemical Properties of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-(5-bromopyridin-2-yl)methanesulfonamide, a halogenated pyridine derivative containing a sulfonamide moiety, is a chemical compound of interest in synthetic and medicinal chemistry. Its structural features suggest potential applications as a building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and currently available synthetic and biological data.
Physicochemical Data
This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 89466-22-8 | ChemicalBook[1] |
| Molecular Formula | C6H7BrN2O2S | ChemicalBook[1] |
| Molecular Weight | 251.1 g/mol | ChemicalBook[1] |
| Boiling Point | 347.5±52.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.802±0.06 g/cm3 (Predicted) | ChemicalBook[1] |
| pKa | 5.74±0.10 (Predicted) | ChemicalBook[1] |
| Appearance | White to off-white Solid | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its procurement for research and development purposes. The following table lists some of the known suppliers and their offerings. Pricing and availability are subject to change and should be verified with the respective vendors.
| Supplier | Product Number | Available Quantities |
| Biosynth Carbosynth | FB133714 | 100mg, 250mg, 500mg, 1g |
| Matrix Scientific | 157691 | 0.500g |
A broader search on platforms like ChemicalBook may reveal additional suppliers.[1]
Synthesis Protocols
A general workflow for such a synthesis is depicted below:
Note: This is a generalized protocol. Reaction conditions such as solvent, base, temperature, and reaction time would need to be optimized for this specific transformation.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. While research has been conducted on other methanesulfonamide derivatives, which have shown activities such as HMG-CoA reductase inhibition and antitumor properties, these findings cannot be directly extrapolated to the title compound.[2]
Researchers and drug development professionals are encouraged to perform their own biological screening and mechanism of action studies to elucidate the potential therapeutic applications of this compound. Given its structural motifs, potential areas of investigation could include, but are not limited to, kinase inhibition, antibacterial activity, and anti-inflammatory effects, which have been observed for other substituted pyridinyl sulfonamides.[3][4][5]
Conclusion
This compound is a commercially available compound with potential for use in drug discovery and development. While its physicochemical properties are partially characterized, a specific, validated synthesis protocol and any information regarding its biological activity are lacking in the current literature. This technical guide serves as a starting point for researchers interested in exploring the potential of this molecule, highlighting the need for further investigation into its synthesis and biological function.
References
- 1. N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8 [chemicalbook.com]
- 2. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
N-(5-bromopyridin-2-yl)methanesulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for N-(5-bromopyridin-2-yl)methanesulfonamide. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel sulfonamide compounds for potential therapeutic applications.
Core Compound Properties
The fundamental molecular attributes of this compound are summarized below. These data are critical for analytical characterization, dosage calculations, and interpretation of experimental results.
| Property | Value | Citation |
| Molecular Formula | C₆H₇BrN₂O₂S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
Experimental Protocol: A Generalized Synthetic Approach
Reaction Principle:
The synthesis of this compound can be achieved via the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
Materials and Reagents:
-
2-amino-5-bromopyridine
-
Methanesulfonyl chloride
-
Pyridine (or another suitable non-nucleophilic base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine in an appropriate volume of anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: Slowly add an excess (typically 1.5-2.0 equivalents) of pyridine to the stirred solution.
-
Addition of Sulfonylating Agent: To the cooled mixture, add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise via a syringe. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Progression: Allow the reaction to stir at 0 °C for one hour, after which the ice bath is removed, and the mixture is stirred at room temperature overnight.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel chemical entity like this compound.
References
N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound N-(5-bromopyridin-2-yl)methanesulfonamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical supplier recommendations, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols provided are based on general methodologies for forced degradation studies and stability-indicating assays.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N-(5-bromo-2-pyridyl)methanesulfonamide | [1] |
| CAS Number | 89466-22-8 | [1] |
| Molecular Formula | C6H7BrN2O2S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 347.5 ± 52.0 °C | [1] |
| Predicted Density | 1.802 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 5.74 ± 0.10 | [1] |
Stability and Storage
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets:
-
Temperature: Store in a cool, dry place.[2] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[1]
-
Container: Keep in a tightly closed container.[2]
-
Atmosphere: Store in a well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[2]
General Stability Profile
This compound is generally considered stable under recommended storage conditions.[2] However, as with many complex organic molecules, it may be susceptible to degradation under conditions of stress, such as exposure to harsh pH, oxidative environments, light, and high temperatures.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation routes can be postulated based on the functional groups present in the molecule (a sulfonamide and a bromopyridine ring). The following diagram illustrates these hypothetical pathways.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data (Hypothetical)
No specific quantitative stability data for this compound was found in the searched literature. The following tables are provided as templates to illustrate how such data would be presented if generated from forced degradation studies.
Table 2: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |
| Thermal | Dry Heat | 48 h | 80 | Data not available | Data not available |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours and 200 watt hours/m² | 25 | Data not available | Data not available |
Table 3: Long-Term Stability Data (Hypothetical Data)
| Storage Condition | Time Point | Assay (%) | Impurity 1 (%) | Impurity 2 (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | Data not available | Data not available | Data not available | Data not available |
| 3 months | Data not available | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available | Data not available | |
| 12 months | Data not available | Data not available | Data not available | Data not available | |
| 40°C / 75% RH | 0 months | Data not available | Data not available | Data not available | Data not available |
| 3 months | Data not available | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, generic protocols for conducting forced degradation studies on this compound. These are based on ICH guidelines Q1A and Q1B.[3][4][5][6]
Caption: General experimental workflow for forced degradation studies.
Preparation of Stock Solution
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[7]
Forced Degradation Conditions
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the final concentration for analysis.[8]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the final concentration for analysis.[8]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). At various time points, withdraw samples and dilute to the final concentration for analysis.[8]
-
Thermal Degradation: Expose a known quantity of the solid compound to dry heat at 80°C in a thermostatically controlled oven for a specified period (e.g., 48 hours). Also, expose a solution of the compound to the same conditions. At various time points, withdraw samples, dissolve (if solid), and dilute to the final concentration for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[6][9][10] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, prepare the samples for analysis.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.[11][12][13][14][15]
-
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS) for identification of degradation products.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. MS detection for mass identification.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not reveal any specific elucidated biological activities or signaling pathways for this compound. This compound is primarily available as a research chemical, and its biological targets and mechanism of action, if any, have not been publicly reported.
Caption: No known signaling pathway interactions.
Safety Precautions
Based on available safety data sheets, this compound should be handled with care. It may cause skin and eye irritation and respiratory irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[16][17][18][19] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a framework for understanding the stability and storage of this compound. While specific experimental data for this compound is lacking, the information presented, based on general chemical principles and regulatory guidelines, offers valuable guidance for researchers and drug development professionals. It is strongly recommended that formal stability studies be conducted under controlled conditions to establish a definitive stability profile and identify any potential degradation products.
References
- 1. N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. jddtonline.info [jddtonline.info]
- 15. ijtsrd.com [ijtsrd.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using N-(5-bromopyridin-2-yl)methanesulfonamide as the electrophilic coupling partner. The resulting N-(5-arylpyridin-2-yl)methanesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of sulfonamide and pyridine moieties in a wide range of therapeutic agents.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[4][5] This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceuticals. The N-aryl sulfonamide group is a critical pharmacophore found in numerous FDA-approved drugs.[1] The pyridine ring is also a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2] The combination of these two functionalities in N-(5-arylpyridin-2-yl)methanesulfonamides makes them attractive targets for the development of novel therapeutic agents.
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for structurally similar bromopyridine derivatives.[6][7][8][9]
Data Presentation: Optimized Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes a range of reaction conditions that have proven effective for the Suzuki coupling of related 5-bromo-2-substituted pyridines, providing a strong basis for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [9] |
| Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O (2:1) | Reflux (~85-90) | 8-12 | Good | [8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-16 | Not specified | [7][8] |
| PdCl₂(dppf) (not specified) | - | Cs₂CO₃ (not specified) | 1,4-Dioxane/H₂O | 90 | Not specified | Good | [10] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | Not specified | Good to Excellent | [11] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylpyridin-2-yl)methanesulfonamide.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a prevalent structural motif.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in the development of various therapeutic agents. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is critical for achieving high yields and purity of the desired N-arylated product.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively reported, the conditions presented for structurally similar substrates provide a robust starting point for optimization.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |
| Ligand | Xantphos, BINAP, RuPhos, tBuBrettPhos | Equimolar or in slight excess relative to the palladium source. The choice of ligand is crucial and substrate-dependent.[2][3] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are generally preferred.[4][5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the catalyst and ligand. |
Table 2: Exemplary Conditions for Amination of Substituted Bromopyridines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | 1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOtBu | Toluene | 80 | 60[6] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | Not specified[6] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98[4][7] |
Experimental Protocols
The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials and Equipment
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % Xantphos).
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.5 equiv). The flask is then evacuated and backfilled with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 equiv).
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for N-(5-bromopyridin-2-yl)methanesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-2-yl)methanesulfonamide is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active compounds. The presence of a bromine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The methanesulfonamide moiety can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents.
Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine and sulfonamide moieties of this building block are common pharmacophores found in many kinase inhibitors.
Key Applications Include:
-
Synthesis of BCR-ABL Inhibitors: The bromo-substituted pyridine core can be functionalized to create potent inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in Chronic Myeloid Leukemia (CML). By undergoing Suzuki-Miyaura coupling, various aromatic and heteroaromatic groups can be introduced at the 5-position of the pyridine ring to optimize binding affinity and selectivity.
-
Development of Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms. This compound can serve as a starting material for the synthesis of selective JAK inhibitors.
-
Scaffold for Other Kinase Inhibitors: The structural features of this building block make it a suitable starting point for the development of inhibitors targeting a range of other kinases involved in oncology and inflammatory diseases.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Application Notes and Protocols for the Derivatization of the Pyridine Ring of N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of the pyridine ring of N-(5-bromopyridin-2-yl)methanesulfonamide. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization at the C5 position via palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse library of novel molecules with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and are intended to be adapted and optimized for specific research needs.
Introduction
This compound is a key building block in drug discovery. The presence of a bromine atom on the pyridine ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. The derivatization of this scaffold is a common strategy in the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. Pyridine-based sulfonamides have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.
General Reaction Scheme
The primary focus of these protocols is the functionalization of the C-Br bond at the 5-position of the pyridine ring. The general transformation is depicted below:
Data Presentation: Representative Yields for Cross-Coupling Reactions
The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine. This data is intended to provide an indication of expected yields for the derivatization of this compound under analogous conditions. Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions and should be optimized for each individual transformation.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(5-phenylpyridin-2-yl)methanesulfonamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)pyridin-2-yl)methanesulfonamide | 80-90 |
| 3 | 3-Thienylboronic acid | N-(5-(thiophen-3-yl)pyridin-2-yl)methanesulfonamide | 75-85 |
| 4 | 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)pyridin-2-yl)methanesulfonamide | 88-98 |
Table 2: Representative Yields for Other Cross-Coupling Reactions
| Entry | Coupling Reaction | Coupling Partner | Product | Yield (%) |
| 1 | Sonogashira | Phenylacetylene | N-(5-(phenylethynyl)pyridin-2-yl)methanesulfonamide | 70-85 |
| 2 | Stille | Tributyl(phenyl)stannane | N-(5-phenylpyridin-2-yl)methanesulfonamide | 75-90 |
| 3 | Buchwald-Hartwig | Aniline | N-(5-(phenylamino)pyridin-2-yl)methanesulfonamide | 65-80 |
| 4 | Heck | Styrene | N-(5-styrylpyridin-2-yl)methanesulfonamide | 60-75 |
Experimental Protocols
The following are detailed, general protocols for common palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
This protocol describes the coupling of this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., anhydrous toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
To a flame-dried reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Solvent (e.g., anhydrous toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
To a dry reaction vessel, add this compound, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a general workflow for the palladium-catalyzed derivatization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Hypothetical Signaling Pathway: Anti-Inflammatory Action
Derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a hypothetical mechanism of action where a derivative inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for Reactions Involving the Methanesulfonamide Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methanesulfonamide functional group is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups, make it a valuable moiety in drug design.[1][2] This document provides detailed application notes and experimental protocols for key chemical transformations involving the methanesulfonamide group, focusing on its synthesis, N-alkylation, N-arylation, and its use as a protective group for amines.
I. Synthesis of Methanesulfonamide
The most common and direct route to methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia, a process known as ammonolysis.[3] This reaction is valued for its efficiency and the ready availability of the starting materials.[3]
General Reaction:
CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl
Experimental Protocol: Synthesis in Tetrahydrofuran (THF)
This protocol describes the synthesis of methanesulfonamide from methanesulfonyl chloride and ammonia in a sealed reactor.
Materials:
-
Methanesulfonyl chloride
-
Ammonia gas
-
Tetrahydrofuran (THF), anhydrous
-
Sealed, stirred-tank reactor
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a sealed, stirred-tank reactor, charge the reactor with anhydrous THF.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride to the THF and stir until fully dissolved.
-
Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add ammonia gas under positive pressure. The precipitation of ammonium chloride will be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the methanesulfonyl chloride is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Product Isolation: Concentrate the filtrate under reduced pressure to crystallize the methanesulfonamide.
-
Purification: Collect the crystalline product by filtration, wash with a small amount of cold THF, and dry under reduced pressure.
II. N-Alkylation of Methanesulfonamide
N-alkylation of methanesulfonamide is a fundamental transformation for the synthesis of a diverse range of N-substituted sulfonamides, which are prevalent in many pharmaceutical agents.[4] Common methods involve the use of alkyl halides or the "borrowing hydrogen" approach with alcohols.[3][4]
A. N-Alkylation with Alkyl Halides
This method typically involves the deprotonation of methanesulfonamide with a base, followed by nucleophilic attack on an alkyl halide.
General Reaction:
CH₃SO₂NH₂ + R-X + Base → CH₃SO₂NHR + Base·HX (where X = Cl, Br, I)
Experimental Protocol: N-Benzylation of Methanesulfonamide with Benzyl Bromide
Materials:
-
Methanesulfonamide
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methanesulfonamide and anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-benzylmethanesulfonamide.[3]
B. Manganese-Catalyzed N-Alkylation with Alcohols ("Borrowing Hydrogen")
This method offers a greener alternative to the use of alkyl halides, with water as the only byproduct.[5][6][7]
General Reaction:
CH₃SO₂NH₂ + RCH₂OH --[Mn catalyst, Base]--> CH₃SO₂NHCH₂R + H₂O
Experimental Protocol: Manganese-Catalyzed N-Benzylation of Methanesulfonamide with Benzyl Alcohol
Materials:
-
Methanesulfonamide (95.1 mg, 1.00 mmol)[4]
-
Benzyl alcohol (109 μL, 1.00 mmol)[4]
-
Mn(I) PNP pincer precatalyst (5 mol %)[4]
-
Potassium carbonate (K₂CO₃, 10 mol %)[4]
-
Xylenes
-
Flame-dried Schlenk tube
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add methanesulfonamide, benzyl alcohol, the Mn(I) PNP pincer precatalyst, and K₂CO₃.[4]
-
Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.[4]
-
Reaction: Seal the tube and heat the reaction mixture at 150°C for 24 hours.[4]
-
Cooling and Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica gel.[4]
Quantitative Data for N-Alkylation Reactions
| Sulfonamide | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanesulfonamide | Benzyl alcohol | Mn(I) PNP pincer/K₂CO₃ | Xylenes | 150 | 24 | 85 | [4] |
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer/K₂CO₃ | Xylenes | 150 | 24 | 86 | [4] |
| 4-Bromobenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer/K₂CO₃ | Xylenes | 150 | 24 | Not specified | [4] |
| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer/K₂CO₃ | Xylenes | 150 | 24 | 73 | [4] |
| Methanesulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ | 1,2-dichloroethane | Not specified | Not specified | Good | [8] |
| Benzylsulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ | 1,2-dichloroethane | Not specified | Not specified | Good | [8] |
III. N-Arylation of Methanesulfonamide
The N-arylsulfonamide motif is prevalent in numerous pharmaceuticals.[1] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for their synthesis, often avoiding the use of potentially genotoxic reagents.[1][9]
General Reaction:
CH₃SO₂NH₂ + Ar-X + Pd catalyst + Ligand + Base → CH₃SO₂NHAr + HX (where X = Cl, Br, I)
Experimental Protocol: Palladium-Catalyzed N-Arylation of Methanesulfonamide with an Aryl Bromide
This protocol describes a general procedure for the Pd-catalyzed cross-coupling of methanesulfonamide with an aryl bromide.[1]
Materials:
-
Methanesulfonamide
-
Aryl bromide
-
[Pd(allyl)Cl]₂
-
t-BuXPhos
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction vessel (e.g., Schlenk tube)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, methanesulfonamide, K₂CO₃, [Pd(allyl)Cl]₂, and t-BuXPhos to a reaction vessel.
-
Solvent Addition: Add 2-MeTHF to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture at 80°C until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data for N-Arylation Reactions
| Aryl Halide | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 80 | >90 | [1] |
| 4-Chlorotoluene | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 80 | >90 | [1] |
| 4-Bromoanisole | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 80 | >90 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 80 | >90 | [1] |
| 2-Bromopyridine | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 80 | Unsuccessful | [1] |
IV. Methanesulfonamide as a Protecting Group for Amines
The methanesulfonyl (Ms) group is a robust protecting group for primary and secondary amines due to its exceptional stability across a wide range of reaction conditions, including strongly acidic and basic environments.[10]
Protection of an Amine
General Reaction:
R-NH₂ + CH₃SO₂Cl + Base → R-NHSO₂CH₃ + Base·HCl
Deprotection of a Methanesulfonamide
The high stability of the N-S bond necessitates harsh reductive conditions for cleavage.[10]
Experimental Protocol: Deprotection using Magnesium/Methanol
Materials:
-
N-methanesulfonyl protected amine
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the methanesulfonamide in anhydrous methanol, add magnesium turnings (10-20 equivalents).[10]
-
Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.[10]
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
V. The Methanesulfonamide Group in Medicinal Chemistry
The methanesulfonamide moiety is a key structural feature in numerous approved drugs, where it often plays a crucial role in binding to the target protein and influencing the pharmacokinetic properties of the molecule.[1]
Signaling Pathways of Methanesulfonamide-Containing Drugs
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis and tumor growth, including VEGFR, PDGFR, and c-Kit.[11][12]
Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Sotorasib: A covalent inhibitor that specifically targets the KRAS G12C mutant protein, trapping it in an inactive state and inhibiting downstream oncogenic signaling.[4]
Caption: Sotorasib covalently binds to and inhibits the KRAS G12C mutant protein.
Quantitative Data for Methanesulfonamide-Containing Drugs
| Drug | Target | IC₅₀ (nM) | Disease Indication | Reference |
| Pazopanib | VEGFR1 | 10 | Renal Cell Carcinoma, Soft Tissue Sarcoma | [11] |
| VEGFR2 | 30 | [11] | ||
| VEGFR3 | 47 | [11] | ||
| PDGFRα | 71 | [11] | ||
| PDGFRβ | 84 | [11] | ||
| c-Kit | 74 | [11] | ||
| Sotorasib | KRAS G12C | Not specified as covalent inhibitor | Non-Small Cell Lung Cancer | [4] |
| Dofetilide | hERG | Not specified | Atrial Fibrillation | [1] |
VI. Comparison with Carboxylic Acid Group
The methanesulfonamide group is often employed as a bioisostere for the carboxylic acid group in drug design. This substitution can lead to improved metabolic stability and altered physicochemical properties.[13][14]
| Property | Carboxylic Acid (-COOH) | Methanesulfonamide (-SO₂NH₂) |
| Acidity (pKa) | ~4-5 | ~10 |
| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor |
| Metabolic Stability | Prone to glucuronidation | Generally more stable |
| Lipophilicity (LogP) | Generally lower | Can be modulated by substitution |
| Geometry | Planar | Tetrahedral |
VII. Experimental Workflows
Caption: General experimental workflow for N-alkylation of methanesulfonamide.
Caption: Workflow for amine protection as a methanesulfonamide and subsequent deprotection.
VIII. Spectroscopic Data
The following are representative spectroscopic data for N-substituted methanesulfonamides.
N-(phenyl)-methanesulfonamide: [15][16]
-
¹H NMR: Chemical shifts of the ring protons and the N-H proton can be calculated by adding substituent contributions to the chemical shifts of aniline or benzene.
-
¹³C NMR: Chemical shifts of the ring carbons can be calculated similarly.[15]
-
IR (cm⁻¹):
-
N-H stretching: 3298 - 3232
-
Asymmetric SO₂ stretching: 1331 - 1317
-
Symmetric SO₂ stretching: 1157 - 1139
-
S-N stretching: 926 - 833
-
Conclusion
The methanesulfonamide group is a versatile and valuable functional group in drug discovery and organic synthesis. The reactions and protocols outlined in this document provide a foundation for researchers to synthesize and manipulate methanesulfonamide-containing compounds. The provided data and workflows offer a practical guide for the development of novel therapeutic agents and synthetic methodologies.
References
- 1. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 6. Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air [organic-chemistry.org]
- 7. research-data.cardiff.ac.uk [research-data.cardiff.ac.uk]
- 8. N-Alkylation of sulfonamides by alkyl halides in the presence of ...: Ingenta Connect [ingentaconnect.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(5-bromopyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of N-(5-bromopyridin-2-yl)methanesulfonamide and its analogs. This scaffold represents a promising starting point for the development of novel therapeutic agents, potentially targeting protein kinases involved in cell signaling pathways.
Introduction
This compound is a synthetic organic compound featuring a pyridine ring, a sulfonamide linkage, and a bromine atom. This combination of functional groups is prevalent in a variety of biologically active molecules, including inhibitors of protein kinases. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions within a protein's active site, while the sulfonamide group can act as a hydrogen bond donor and acceptor. The bromine atom provides a vector for further chemical modification and can participate in halogen bonding.
This document outlines the necessary protocols to synthesize this compound, generate a library of analogs for SAR studies, and evaluate their biological activity using in vitro kinase and cell-based assays.
Synthesis of this compound and Analogs
The synthesis of the target compound and its analogs can be achieved through a straightforward two-step process starting from the commercially available 2-aminopyridine.
Synthesis of 2-amino-5-bromopyridine (Intermediate 1)
A common method for the regioselective bromination of 2-aminopyridine involves a protection-bromination-deprotection sequence or direct bromination using specific reagents to favor substitution at the 5-position. A direct method using phenyltrimethylammonium tribromide offers a convenient approach.[1][2]
Protocol:
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane, add phenyltrimethylammonium tribromide (1 equivalent).[2]
-
Stir the reaction mixture at room temperature for 2-3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.
Synthesis of this compound (Lead Compound)
The final step involves the sulfonylation of the amino group of 2-amino-5-bromopyridine.
Protocol:
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis of Analogs for SAR Studies
To explore the structure-activity relationships, a library of analogs can be synthesized by modifying three key positions of the lead compound:
-
R1 Position (Pyridine Ring): Modifications at this position can be achieved by starting with different substituted 2-aminopyridines. For example, replacing the bromine with chlorine, fluorine, or small alkyl groups.
-
R2 Position (Sulfonamide): Analogs can be prepared by using different sulfonyl chlorides (e.g., ethanesulfonyl chloride, propanesulfonyl chloride, or substituted benzenesulfonyl chlorides) in the final step.
-
Linker Modification: While more synthetically challenging, the sulfonamide linker can be replaced with other functional groups like an amide or a reversed sulfonamide to probe the importance of the linker's directionality and properties.
Biological Evaluation
Based on the prevalence of the pyridine sulfonamide scaffold in kinase inhibitors, a plausible biological target for this compound is a protein kinase. The following protocols describe an in vitro kinase inhibition assay and a cell-based anti-proliferative assay, which are standard methods for evaluating potential kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Anti-proliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as MCF-7, HCT116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
Structure-Activity Relationship (SAR) Studies
The following is an illustrative SAR table based on a hypothetical screening of this compound and its analogs against a putative protein kinase target (e.g., "Kinase X"). The data presented here is for demonstrative purposes to guide the interpretation of experimental results.
Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Pyridine Position 5) | R2 (Sulfonamide) | Kinase X IC50 (nM) | MCF-7 GI50 (µM) |
| 1 (Lead) | Br | CH₃ | 150 | 2.5 |
| 2 | Cl | CH₃ | 200 | 3.1 |
| 3 | F | CH₃ | 350 | 5.8 |
| 4 | H | CH₃ | >1000 | >10 |
| 5 | CH₃ | CH₃ | 800 | 8.2 |
| 6 | Br | C₂H₅ | 120 | 2.1 |
| 7 | Br | n-C₃H₇ | 250 | 4.5 |
| 8 | Br | Phenyl | 50 | 0.8 |
| 9 | Br | 4-Fluorophenyl | 35 | 0.5 |
| 10 | Cl | 4-Fluorophenyl | 45 | 0.7 |
Interpretation of Illustrative SAR Data:
-
Effect of R1 substitution: The data suggests that a halogen at the R1 position is crucial for activity, with bromine being optimal (Compound 1 vs. 2, 3, 4). Small alkyl groups at this position are detrimental to activity (Compound 5).
-
Effect of R2 substitution: Increasing the alkyl chain length on the sulfonamide (Compounds 6 and 7) shows a slight decrease in activity beyond an ethyl group. A significant enhancement in potency is observed when an aromatic ring is introduced at the R2 position (Compound 8).
-
Synergistic Effects: The combination of a 4-fluorophenyl group at R2 and a halogen at R1 results in the most potent compounds (Compounds 9 and 10), suggesting a favorable interaction of the fluorophenyl moiety within the kinase active site.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation and SAR analysis of the synthesized compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by the test compounds.
References
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromopyridines as a key building block. The pyridine moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. Consequently, the functionalization of 5-bromopyridines through robust and versatile cross-coupling methodologies is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel molecular entities.
The following sections detail the experimental procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. Each section includes a general protocol, a summary of reaction parameters in a tabular format for easy comparison, and a visual representation of the experimental workflow.
Generalized Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide (in this case, 5-bromopyridine) to the Pd(0) complex, followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) or migratory insertion (e.g., with an alkene in Heck coupling), and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between 5-bromopyridine and various organoboron compounds, such as boronic acids and their esters.[1] This reaction is favored in drug discovery due to its mild reaction conditions and broad functional group tolerance.[1]
Experimental Protocol: General Procedure
A general protocol for the Suzuki-Miyaura coupling of 5-bromopyridines is as follows:
-
Reaction Setup : To an oven-dried reaction vessel, add the 5-bromopyridine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2][3] Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).[2][3]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[2][3]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or acetonitrile) and water (e.g., 4:1 v/v), via syringe.[2][4]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][4]
-
Monitoring : Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (3.0) | Acetonitrile/H₂O | 80 | 12-24 | Varies |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | High |
| Pd₂(dba)₃ | XPhos, RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Varies | Effective for challenging couplings |
Yields are highly substrate-dependent and the table provides examples to guide optimization.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromopyridine Substrates
The Suzuki-Miyaura cross-coupling of 2-bromopyridine is a powerful tool for synthesizing valuable 2-substituted pyridine motifs, which are prevalent in pharmaceuticals and functional materials. However, researchers often face challenges due to the unique electronic properties of the pyridine ring. The nitrogen atom can coordinate to the palladium catalyst, leading to deactivation or "poisoning," which can result in low yields and inconsistent results.[1]
This guide provides troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles in these reactions.
Troubleshooting Guide
Low conversion, incomplete reactions, and the formation of side products are common issues. The following table outlines frequent problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion / Yield | Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting its catalytic activity.[1] | • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[2] • Switch to a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst) to ensure the generation of the active Pd(0) species.[2] |
| Ineffective Base: The chosen base may be too weak or poorly soluble, failing to efficiently form the reactive boronate species required for transmetalation.[2] | • Screen Stronger Bases: Test stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] • Improve Solubility: Ensure the base is at least partially soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[3] | |
| Poor Reagent Quality: Impurities in starting materials, solvents, or the presence of oxygen can poison the catalyst.[1] | • Purify Reagents: Ensure the 2-bromopyridine and boronic acid are pure. • Use Anhydrous Solvents: Use dry, degassed solvents. • Maintain Inert Atmosphere: Rigorously exclude oxygen by using Schlenk line techniques or a glovebox.[2] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen promotes the unwanted coupling of two boronic acid molecules.[2] | • Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. Freeze-pump-thaw cycles (at least three) are highly effective.[1] |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom, often due to excess water or insufficiently anhydrous conditions.[1] | • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. • Limit Water Content: If a co-solvent is necessary, minimize the amount of water. | |
| Dehalogenation of 2-Bromopyridine: The bromine atom is replaced by hydrogen, a common side reaction.[3] This can be influenced by the solvent and base combination.[4][5] | • Optimize Solvent/Base System: Screen different solvent and base combinations. Sometimes minimizing water can reduce this side reaction.[6] • Use Milder Conditions: If possible, lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromopyridine a challenging substrate for Suzuki coupling?
The primary challenge is the nitrogen atom in the pyridine ring, which can act as a ligand and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, effectively shutting down the catalytic cycle and resulting in low or no product formation.[1] Additionally, electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slower rate.[7]
Q2: Which catalyst and ligand combinations are most effective for 2-bromopyridine couplings?
Standard catalysts like Pd(PPh₃)₄ often prove ineffective.[1] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required to achieve high yields. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[8]
Recommended Systems:
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃.[2]
-
Effective Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands.[2]
-
Pre-catalysts: Buchwald G3 or G4 pre-catalysts are often highly effective as they reliably generate the active Pd(0) species.[2]
Q3: What is the role of the base, and which one should I choose?
The base is critical; it activates the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[9][10] The choice of base can significantly impact the reaction's success.[9]
-
Common Choices: K₂CO₃, Cs₂CO₃, K₃PO₄.[9]
-
Recommendations: For challenging substrates like 2-bromopyridine, stronger bases like K₃PO₄ or Cs₂CO₃ often give the best results.[2]
Q4: Can I run this reaction open to the air?
It is strongly discouraged. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promotes the homocoupling of the boronic acid, a major side reaction.[2] For reproducible and high-yielding results, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.[1]
Optimizing Reaction Parameters
Success with 2-bromopyridine substrates often requires careful optimization of several parameters. The table below summarizes key variables and their typical impact on the reaction outcome.
| Parameter | Variable / Options | Effect on Reaction & Considerations | Typical Yields |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that require in-situ reduction to active Pd(0). Pd(dppf)Cl₂ is a stable, reliable option. | Moderate to High |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | PPh₃ is often ineffective.[11] Bulky, electron-rich ligands (SPhos, XPhos) are crucial for stabilizing the catalyst, promoting reductive elimination, and preventing deactivation.[2] | High to Excellent |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ and K₃PO₄ are stronger and often provide higher yields, especially for less reactive substrates.[2] | Moderate to Excellent |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent must solubilize all components. Aprotic polar solvents like Dioxane or THF, often in a mixture with water, are common.[12] | Substrate Dependent |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions. Optimization is often necessary.[2] | Substrate Dependent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine
Note: This is a generalized procedure and must be optimized for specific substrates.
1. Reaction Setup:
-
To a dry Schlenk flask, add the arylboronic acid (1.2-1.5 equivalents), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and a stir bar.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
2. Reagent Addition:
-
Through the septum, add the 2-bromopyridine (1.0 equivalent) via syringe.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
4. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of 2-bromopyridine.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Suzuki Coupling Catalytic Cycle
This diagram illustrates the fundamental steps of the catalytic cycle, highlighting the potential interference by the 2-pyridyl nitrogen.
Caption: The catalytic cycle highlighting key stages and potential catalyst inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Bromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The amination of bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][2] This guide provides detailed troubleshooting advice in a question-and-answer format, optimized protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromopyridine resulting in a low yield or failing completely?
Low yields in this specific reaction are often attributed to one or more of the following factors:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a primary challenge, especially with 2-bromopyridines.[1][2]
-
Suboptimal Ligand Choice: The ligand is crucial for shielding the palladium catalyst from the pyridine nitrogen and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties.[1]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base could be incompatible with other functional groups on your substrates.[2][3]
-
Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. The purity of the bromopyridine, the amine, and the dryness of the solvent are essential. Impurities can poison the catalyst.[1]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Failure to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1]
-
Side Reactions: Competing reactions, such as hydrodehalogenation (replacement of bromine with hydrogen), can consume starting material and reduce the yield of the desired product.[1][3]
Q2: I'm observing a significant amount of debrominated starting material. What's causing this and how can I fix it?
This side reaction is known as hydrodehalogenation and occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.[1]
-
Potential Causes:
-
Impurities in reagents or solvents can act as hydride sources.
-
The amine or the base itself can sometimes promote this pathway.
-
Elevated reaction temperatures can increase the rate of hydrodehalogenation.[3]
-
-
Solutions:
-
Optimize the Base: Switching to a weaker or less sterically hindered base, such as K₃PO₄ or Cs₂CO₃, can sometimes minimize this side reaction.[1][3]
-
Lower the Reaction Temperature: Reducing the temperature may slow down the rate of hydrodehalogenation relative to the desired amination.[3]
-
Screen Ligands: Certain ligands are less prone to promoting hydrodehalogenation. A systematic screening of ligands is recommended.[3]
-
Ensure Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Q3: My reaction starts but then stalls. What are the likely causes?
A reaction that begins but does not proceed to completion often indicates catalyst deactivation over time.
-
Potential Causes:
-
Catalyst Decomposition: Prolonged exposure to high temperatures (e.g., >120 °C) can cause the palladium catalyst to decompose and precipitate as palladium black.[2]
-
Gradual Catalyst Poisoning: Slow coordination of the pyridine substrate or an impurity to the palladium center can gradually inhibit the catalyst.
-
Reagent Insolubility: If a reagent, including the base, is not fully soluble, the reaction may be slow and appear to stall as the accessible material is consumed.[2]
-
-
Solutions:
-
Lower Reaction Temperature: Decrease the temperature to 80-100 °C and extend the reaction time.[2][4]
-
Use a Pre-catalyst: Palladium pre-catalysts often provide more stable and active catalytic species compared to generating the Pd(0) catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[1][4]
-
Change Solvent: If solubility is an issue, consider switching solvents. Toluene and 1,4-dioxane are commonly effective.[3]
-
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic approach to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Presentation: Selecting Reaction Components
The choice of ligand, base, and solvent are critical and interdependent.[3] The following tables provide a starting point for reaction optimization.
Table 1: Recommended Ligands for Amination of Bromopyridines
Sterically hindered, electron-rich biaryl monophosphine ligands are generally the most effective for preventing catalyst poisoning by the pyridine nitrogen.[1]
| Ligand Name | Class | Key Advantages |
| XPhos | Biaryl Monophosphine | Generally effective for a wide range of substrates. |
| RuPhos | Biaryl Monophosphine | Effective for sterically hindered amines.[2] |
| SPhos | Biaryl Monophosphine | Highly active for many C-N couplings. |
| BrettPhos | Biaryl Monophosphine | Excellent for coupling primary amines.[5] |
| Xantphos | Bidentate Phosphine | Can be effective, particularly with DBU as a base.[6] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | Strong Alkoxide | ~19 | Toluene, Dioxane, THF | Most common and highly active, but can be incompatible with base-sensitive functional groups.[2][3] |
| LHMDS | Strong Amide | ~26 | THF, Toluene | Very strong base, useful for poorly nucleophilic amines.[4] |
| Cs₂CO₃ | Weaker Inorganic | ~10 | Toluene, Dioxane | Good for substrates with base-sensitive groups (e.g., esters). May require higher temperatures.[3][4] |
| K₃PO₄ | Weaker Inorganic | ~12.3 | Toluene, Dioxane | A milder alternative to alkoxides, often used to suppress side reactions.[1][4] |
| DBU | Organic Amidine | ~13.5 | Toluene, DMF, MeCN | A soluble organic base that can create a homogeneous reaction mixture.[6] |
Table 3: Common Solvents
| Solvent | Properties | Notes |
| Toluene | Aprotic, Nonpolar | The most common and generally effective solvent.[3] |
| 1,4-Dioxane | Aprotic, Polar Ether | Also very common and effective.[3] |
| THF | Aprotic, Polar Ether | Can be used, but may sometimes result in lower yields.[3] |
| DMF | Aprotic, Polar | Can be used if solubility is an issue, but may coordinate to the palladium catalyst.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol provides a reliable starting point. Optimization of ligand, base, solvent, and temperature may be necessary for specific substrates.[2][7]
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (1-4 mol%).
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the tube or vial with a septum-containing cap.
-
Remove the vessel from the glovebox and add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Purge the headspace with argon or nitrogen for 5-10 minutes.
Reaction Execution:
-
Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[2]
-
Stir the reaction vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[2]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step of the reaction may be failing.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with 2-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst poisoning in cross-coupling reactions involving 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine substrates so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[1][2][3][4][5] This phenomenon, often called catalyst poisoning, can halt the catalytic cycle and result in low or no product yield.[3][5]
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include a significant decrease in reaction rate, the reaction stalling before completion, or a complete lack of product formation.[3][6] Another sign is the formation of palladium black, which is finely divided, inactive palladium metal, suggesting catalyst decomposition.[3][4]
Q3: How does the choice of ligand impact catalyst poisoning by 2-bromopyridines?
A3: The ligand is critical for preventing catalyst deactivation.[3][5] Bulky, electron-rich phosphine ligands, such as biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[1][5] These ligands shield the palladium center, which can limit the coordination of the pyridine nitrogen.[1][4]
Q4: Can the base and solvent system influence catalyst poisoning?
A4: Yes, the base and solvent are crucial. The base is necessary for efficient transmetalation, and its choice can affect both the reaction rate and catalyst stability.[5] The solvent must dissolve all reaction components; aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5]
Q5: Are there alternatives to 2-bromopyridine that might be less problematic?
A5: While often dictated by the synthetic route, if flexibility exists, using 2-chloropyridines or 2-iodopyridines can be considered. The reactivity trend for oxidative addition is generally C-I > C-Br > C-Cl.[7] However, the catalyst poisoning issue due to the pyridine nitrogen will persist. For boronic acid partners, more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can minimize side reactions like protodeboronation.[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or RuPhos to sterically hinder the pyridine nitrogen from coordinating to the palladium center.[1][5]
-
Solution: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may help overcome partial deactivation.[5]
-
Solution: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[5]
Possible Cause 2: Inefficient Oxidative Addition
-
Solution: Increase the reaction temperature.[1]
-
Solution: If possible, switch from 2-bromopyridine to 2-iodopyridine, as the C-I bond is more reactive in oxidative addition.[5][7]
-
Solution: Screen different electron-rich and bulky ligands that can facilitate the oxidative addition step.[1]
Possible Cause 3: Instability of Coupling Partner (e.g., 2-pyridylboronic acid)
-
Solution: Use boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which can be more stable.[1][8]
-
Solution: Use anhydrous solvents to minimize protodeboronation of the boronic acid.[1]
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
Possible Cause: Presence of Oxygen
-
Solution: Oxygen can promote the homocoupling of boronic acids.[1][2] Ensure the reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1][2]
Possible Cause: Catalyst Choice
-
Solution: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this side reaction.[5]
Issue 3: Formation of Palladium Black
Possible Cause: Catalyst Decomposition
-
Solution: This can be caused by excessively high reaction temperatures.[3][4] Consider lowering the reaction temperature and increasing the reaction time.[3]
-
Solution: A slow catalytic cycle due to pyridine inhibition can increase the lifetime of the active Pd(0) species in solution, leading to agglomeration. Optimizing reaction conditions to accelerate the catalytic cycle (e.g., ligand choice, temperature) can help.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the performance of different catalyst systems in cross-coupling reactions involving 2-bromopyridine.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [5]
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 80 | 12 | 75 | 37.5 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 8 | 92 | 46 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 8 | 95 | 47.5 |
Note: This data is representative and illustrates the significant impact of ligand choice on reaction efficiency.
Table 2: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyridine [7]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
Note: This data highlights conditions for selective coupling at the more reactive C-I bond, leaving the C-Br bond of a polyhalogenated pyridine intact.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), and the phosphine ligand (e.g., SPhos, 2.2 mol%).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4][5]
-
Reagent Addition: Add the 2-bromopyridine (1.0 equivalent) followed by the degassed solvent (e.g., dioxane) via syringe.[2][5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.[2][4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[9]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[9]
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[9]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring and monitor the reaction by TLC or LC-MS.[3][9]
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: Mechanism of catalyst poisoning by 2-bromopyridine.
Caption: A workflow for troubleshooting low-yielding reactions.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Crude N-(5-bromopyridin-2-yl)methanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude N-(5-bromopyridin-2-yl)methanesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-precipitation of impurities. | - Experiment with different solvent systems. Ethanol, or a mixture of ethanol and water, is often a good starting point for sulfonamides.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product to ensure saturation upon cooling. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. |
| Product is an Oil or Amorphous Powder, Not Crystalline | The compound may be "oiling out" of the solution, which can happen if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. Amorphous solids can form from rapid precipitation. | - To address oiling out, try adding a small amount of additional hot solvent to redissolve the oil and then cool the solution more slowly. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective. - To obtain a crystalline product instead of an amorphous powder, a solvent/anti-solvent crystallization method can be employed. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2] |
| Colored Impurities in the Final Product | Highly colored impurities may be present that are not efficiently removed by a single purification step. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool. |
| Presence of Starting Materials in the Purified Product (e.g., 2-amino-5-bromopyridine) | Incomplete reaction or inefficient removal of unreacted starting materials during purification. | - If recrystallization is insufficient, column chromatography is recommended. A silica gel column is a standard choice. - A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will help separate the less polar desired product from the more polar starting amine. |
| Low Yield After Purification | The product may be too soluble in the recrystallization solvent, or some product may have been lost during transfers. Premature crystallization during hot filtration can also lead to yield loss. | - For recrystallization, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of solvent for washing the collected crystals. - To prevent premature crystallization during hot filtration, pre-warm the funnel and filter paper. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A1: The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4] In this case, it would involve the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. Based on this, the primary impurities are likely to be:
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Unreacted 2-amino-5-bromopyridine: This starting material is more polar than the product.
-
Methanesulfonic acid: Formed from the hydrolysis of methanesulfonyl chloride. This is highly polar and can often be removed with an aqueous wash of the crude reaction mixture before further purification.
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Di-sulfonated product: It is possible, though less likely under controlled conditions, for the sulfonamide nitrogen to be further reacted, leading to a bis(methanesulfonyl)amine derivative.
Q2: What are the recommended general conditions for recrystallizing this compound?
A2: While specific solvent ratios should be determined experimentally, a good starting point for sulfonamides is often ethanol or a mixture of ethanol and water.[1] The procedure involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.
Q3: How do I choose a suitable solvent system for column chromatography?
A3: A typical approach for purifying sulfonamides via column chromatography is to use silica gel as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent and a more polar solvent. The ideal solvent system should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
| Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) |
| Silica Gel | - Hexane / Ethyl Acetate - Dichloromethane / Methanol |
| Amino-propylated Silica | - Methanol / Carbon Dioxide (for SFC)[5][6] |
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Small spots of each collected fraction are placed on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product.
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of a crude organic compound like this compound.
Caption: General workflow for the purification of crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: After the reaction, my TLC/LC-MS analysis shows a significant amount of a less polar byproduct. What could this be?
A1: A common, less polar byproduct in the sulfonylation of 2-aminopyridines is the double sulfonylation product, N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine . This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of methanesulfonyl chloride.
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of methanesulfonyl chloride. Use of a significant excess should be avoided. A molar ratio of 1.0 to 1.1 equivalents of methanesulfonyl chloride relative to 2-amino-5-bromopyridine is recommended.
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Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the reagent.
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Choice of Base: A non-nucleophilic, sterically hindered base can sometimes minimize this side reaction.
Q2: My reaction yield is low, and I observe a significant amount of unreacted 2-amino-5-bromopyridine. What are the possible reasons?
A2: Low conversion can be attributed to several factors:
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Insufficient Base: An inadequate amount of base will result in the formation of HCl during the reaction, which protonates the starting amine, rendering it unreactive. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used.
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Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the reagent, forming methanesulfonic acid and HCl.
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Low Reaction Temperature/Time: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Verify Base Quantity and Quality: Use a fresh, high-quality base and ensure the correct stoichiometry.
-
Optimize Reaction Conditions: If low conversion persists, consider gradually increasing the reaction temperature or extending the reaction time.
Q3: My NMR spectrum of the crude product is complex, with multiple sets of peaks. How can I identify the major components?
A3: Besides the starting material and the desired product, the crude NMR may show peaks corresponding to the double sulfonylation byproduct and potentially impurities from the starting materials.
Tips for Spectral Interpretation:
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Desired Product: Expect a singlet for the methylsulfonyl group (around 3.0-3.5 ppm) and characteristic aromatic protons for the 5-bromopyridin-2-yl moiety. The N-H proton will appear as a broad singlet.
-
Double Sulfonylation Byproduct: This compound will lack an N-H proton. You will likely observe a singlet integrating to 6 protons for the two methylsulfonyl groups. The aromatic proton signals will also be shifted compared to the desired product.
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Starting Material: Look for the characteristic signals of 2-amino-5-bromopyridine.
Q4: During workup, I am having trouble with the purification of the final product. What are some common challenges and solutions?
A4: Purification can be challenging due to the similar polarities of the desired product and the double sulfonylation byproduct.
Purification Strategies:
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Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product.
Data Presentation
While specific quantitative data for the ratio of this compound to its byproducts under varied conditions is not extensively published, the following table summarizes the expected outcomes based on general principles of sulfonamide synthesis.
| Reaction Condition | Molar Ratio (Amine:MsCl:Base) | Expected Major Product | Potential Major Byproduct(s) | Expected Yield |
| Standard | 1 : 1.1 : 1.2 | This compound | N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine | Moderate to Good |
| Excess MsCl | 1 : 2.0 : 2.2 | N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine | This compound | Low (for desired product) |
| Insufficient Base | 1 : 1.1 : 0.8 | Unreacted 2-amino-5-bromopyridine | This compound | Low |
| Aqueous Conditions | 1 : 1.1 : 1.2 | Unreacted 2-amino-5-bromopyridine | Methanesulfonic acid | Very Low |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-amino-5-bromopyridine
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Characterization of Byproducts
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N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine: This byproduct can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Key features in the ¹H NMR will be the absence of an N-H proton and a singlet for the two methyl groups (integrating to 6H). The mass spectrum will show a molecular ion peak corresponding to the addition of two methanesulfonyl groups.
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Methanesulfonic Acid: If hydrolysis of methanesulfonyl chloride is suspected, the aqueous layer from the workup can be analyzed. Methanesulfonic acid is a strong acid and will be present as its salt in the basic aqueous wash.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Technical Support Center: Improving the Solubility of N-(5-bromopyridin-2-yl)methanesulfonamide for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(5-bromopyridin-2-yl)methanesulfonamide in reaction settings.
Troubleshooting Guide
Issue: this compound is poorly soluble in the desired reaction solvent.
Poor solubility can lead to incomplete reactions, difficult purification, and inaccurate results. The following steps provide a systematic approach to improving the solubility of this compound.
Logical Flowchart for Troubleshooting Solubility Issues
Caption: A stepwise guide to troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for initial solubility screening?
For initial screening, a range of solvents with varying polarities should be tested. Based on the solubility of similar sulfonamides and methanesulfonamide itself, the following solvents are recommended for initial trials.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Likely to be the most effective single solvents. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate solubility expected, may require heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Limited to poor solubility expected. |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Very poor solubility expected. |
Q3: How can I improve the solubility if single solvents are not effective?
If this compound shows poor solubility in your desired reaction solvent, a co-solvent system can be employed. This involves using a mixture of a good solvent (where the compound is more soluble) and the primary reaction solvent.
Q4: Can pH be adjusted to improve the solubility of this compound?
Yes, the sulfonamide group (-SO₂NH-) is weakly acidic and can be deprotonated with a base to form a more soluble salt. This is a common strategy for increasing the aqueous solubility of sulfonamides and can also be effective in polar organic solvents.
Q5: How does temperature affect the solubility?
For most solid solutes, solubility increases with temperature. Gently heating the reaction mixture can significantly improve the solubility of this compound. However, the thermal stability of the compound and other reactants should be considered.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
This protocol outlines the shake-flask method for accurately determining the solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent.
-
Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the sample's response to a standard calibration curve.
Workflow for Quantitative Solubility Determination
Caption: A workflow diagram for the quantitative determination of solubility using the shake-flask method.
Protocol 2: Improving Solubility with a Co-solvent
This protocol provides a general procedure for using a co-solvent to enhance the solubility of this compound for a reaction.
Methodology:
-
Select a Co-solvent: Choose a solvent in which this compound has high solubility (e.g., DMF or DMSO).
-
Prepare a Concentrated Stock Solution: Dissolve the required amount of the compound in a minimal amount of the chosen co-solvent.
-
Addition to Reaction Mixture: Slowly add the concentrated stock solution to the main reaction solvent under vigorous stirring.
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Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.
Table 2: Example Co-solvent Systems for Improving Solubility
| Primary Reaction Solvent | Recommended Co-solvent | Starting Ratio (v/v) | Notes |
| Tetrahydrofuran (THF) | Dimethylformamide (DMF) | 9:1 | Add the DMF stock solution slowly to the THF. |
| Acetonitrile (ACN) | Dimethyl sulfoxide (DMSO) | 9:1 | Ensure the reaction is compatible with DMSO. |
| Dichloromethane (DCM) | DMF or DMSO | 19:1 | Use a minimal amount of the co-solvent to avoid altering reaction polarity significantly. |
Protocol 3: Improving Solubility through pH Adjustment
This protocol describes how to increase the solubility of this compound in a polar protic solvent by forming its salt.
Methodology:
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Solvent and Base Selection: Suspend this compound in the desired polar protic reaction solvent (e.g., ethanol). Select a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU).
-
Base Addition: Slowly add the base to the suspension while stirring.
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Dissolution: Continue stirring until the solid dissolves, indicating the formation of the more soluble salt.
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Reaction: Proceed with the addition of other reagents. Note that the basic conditions must be compatible with all reactants and the intended reaction.
Decision Pathway for Solubility Enhancement
Caption: A decision-making diagram for selecting an appropriate solubility enhancement strategy.
Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on challenges that become more pronounced during scale-up.
Problem 1: Low Yield and Purity in the Synthesis of 2-Amino-5-bromopyridine (Precursor)
Question: We are scaling up the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine and are observing a decrease in yield and the formation of significant impurities. What are the likely causes and how can we mitigate them?
Answer:
Low yield and the formation of impurities, such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine, are common challenges in the bromination of 2-aminopyridine, especially during scale-up. The primary reasons are related to regioselectivity and reaction control.
Potential Causes and Solutions:
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Poor Regioselectivity: The amino group in 2-aminopyridine is strongly activating, directing electrophilic substitution to both the C3 and C5 positions.[1] On a larger scale, localized "hot spots" or poor mixing can lead to over-reaction and the formation of the di-brominated byproduct.
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Solution 1: N-Acetylation Protection Strategy. A reliable method to ensure regioselective bromination at the C5 position involves a three-step sequence: N-acylation of 2-aminopyridine (e.g., with acetic anhydride), followed by bromination, and subsequent hydrolysis to remove the acetyl group.[1][2] This protection strategy prevents the formation of the 3-bromo and 3,5-dibromo isomers.
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Solution 2: Use of a Milder Brominating Agent. Instead of elemental bromine, which can be difficult to handle and can lead to over-bromination, consider using N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.[3][4][5] These reagents offer better control over the reaction. A patented industrial process utilizes phenyltrimethylammonium tribromide in chloroform or dichloromethane at 20-50°C, which reportedly avoids the generation of 3-position byproducts.[3]
-
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Inadequate Temperature Control: Bromination reactions are exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, favoring side reactions.
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Inefficient Mixing: In large vessels, inefficient stirring can lead to localized high concentrations of the brominating agent, promoting di-substitution.
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Solution: Use an appropriate agitator and agitation speed to ensure homogeneous mixing of the reactants.
-
Problem 2: Challenges in the Methanesulfonylation of 2-Amino-5-bromopyridine
Question: We are struggling with the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. The reaction is sluggish, and we are observing side products. What are the key parameters to control during this step at scale?
Answer:
The methanesulfonylation of 2-amino-5-bromopyridine can be challenging due to the electron-withdrawing nature of the bromopyridyl ring, which reduces the nucleophilicity of the amino group.
Potential Causes and Solutions:
-
Insufficient Reaction Rate: The reduced nucleophilicity of the amine can lead to slow and incomplete reactions.
-
Solution 1: Base Selection. A suitable base is crucial to deprotonate the amine and facilitate the reaction. Common choices include pyridine, triethylamine, or potassium carbonate. The choice of base can significantly impact the reaction rate and side product profile.
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Solution 2: Temperature Optimization. While higher temperatures can increase the reaction rate, they can also lead to degradation. A careful optimization of the reaction temperature is necessary.
-
-
Formation of Bis-sulfonated Product: Although less common with methanesulfonyl chloride, over-reaction is a possibility, especially with residual highly nucleophilic impurities.
-
Solution: Use a stoichiometric amount of methanesulfonyl chloride and add it portion-wise to the reaction mixture to maintain a low concentration.
-
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is sensitive to moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Difficulty in Purification and Isolation of the Final Product
Question: We are finding it difficult to purify this compound to the required specifications at a larger scale. What are effective purification strategies?
Answer:
Purification is a critical step in any scale-up synthesis to ensure the final product meets the required purity standards.
Potential Solutions:
-
Crystallization/Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.
-
Procedure: A systematic solvent screening should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Example: For the precursor 2-amino-5-bromopyridine, recrystallization from benzene or ethanol has been reported.[4][5] A similar approach should be developed for the final sulfonamide.
-
-
Extraction and Washing: An aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.
-
Procedure: After the reaction is complete, the mixture can be quenched with water and the product extracted into an organic solvent. The organic layer should then be washed with brine to remove residual water before drying and concentration.
-
-
Adsorption/Filtration: In some cases, impurities can be removed by treating a solution of the crude product with an adsorbent like activated carbon or silica gel, followed by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination of 2-aminopyridine?
A1: The primary safety concerns are:
-
Handling of Bromine/Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile.[8] N-Bromosuccinimide (NBS) can undergo thermal decomposition, especially in solvents like DMF, which can be auto-catalytic and lead to a thermal runaway.[9]
-
Exothermic Reaction: The bromination reaction is exothermic. Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Material Compatibility: Bromine is incompatible with many materials, including aluminum.[8] Reactors and associated equipment should be made of compatible materials like glass-lined steel.
Q2: How can I monitor the progress of the reactions effectively during scale-up?
A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques. For scale-up, developing a robust HPLC method is recommended to accurately quantify the consumption of starting materials and the formation of the product and any byproducts.
Q3: Are there alternative, greener synthetic routes for sulfonamide formation?
A3: Yes, recent research has focused on developing more sustainable methods for sulfonamide synthesis. These include:
-
Electrochemical Synthesis: This method can involve the oxidative coupling of amines and thiols under mild conditions.
-
Copper-Catalyzed Reactions: Copper catalysts can be used to facilitate the coupling of amines with sulfonyl chlorides or other sulfur-containing reagents.[10]
-
Use of Sulfonyl Fluorides: Sulfonyl fluorides are more stable than sulfonyl chlorides and can be activated using catalysts like calcium triflimide for the reaction with amines.[11]
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Aminopyridine
| Method | Brominating Agent | Typical Solvent | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetone | ~95% | Simple, one-step process | Potential for di-bromination | [5] |
| Protection-Bromination | Acetic Anhydride, then Bromine | Acetic Acid | ~66.5% (overall) | High regioselectivity | Multi-step process | [2] |
| Phenyltrimethylammonium Tribromide | Phenyltrimethylammonium Tribromide | Chloroform/Dichloromethane | 75-81% | Mild conditions, avoids 3-bromo byproduct | Requires preparation of the brominating agent | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine via Phenyltrimethylammonium Tribromide (Adapted for Scale-Up)
This protocol is based on a patented method suitable for industrial production.[3][4]
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser with 2-aminopyridine and chloroform (approximately 30 mL of chloroform per gram of 2-aminopyridine).
-
Reagent Addition: Begin stirring to dissolve the 2-aminopyridine. In a separate vessel, dissolve an equimolar amount of phenyltrimethylammonium tribromide in chloroform.
-
Reaction: Slowly add the solution of phenyltrimethylammonium tribromide to the reactor over 1-2 hours, maintaining the internal temperature between 25-30°C using a cooling jacket.
-
Monitoring: Stir the reaction mixture for an additional 2-3 hours at 30°C. Monitor the reaction progress by HPLC or TLC until the 2-aminopyridine is consumed.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer. Wash the organic layer with water (2-3 times).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Cool the crude oil in an ice bath and add water to precipitate the solid product. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., benzene or an ethanol/water mixture) to obtain pure 2-amino-5-bromopyridine.
Protocol 2: Synthesis of this compound
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-5-bromopyridine and a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile).
-
Base Addition: If not using pyridine as the solvent, add a suitable base (e.g., 1.2 equivalents of triethylamine).
-
Reagent Addition: Cool the mixture to 0-5°C. Slowly add methanesulfonyl chloride (1.05 - 1.1 equivalents) to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. If using an organic solvent other than pyridine, extract the product into the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system to yield this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the synthesis of 2-amino-5-bromopyridine.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. ijssst.info [ijssst.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
choice of base and solvent for reactions with 5-bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromopyridines in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with 5-bromopyridines?
A1: 5-Bromopyridines are versatile building blocks in pharmaceutical and materials science. The most common palladium-catalyzed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound (e.g., boronic acid or ester).[1][2]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with a primary or secondary amine.[3][4]
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[5][6][7]
-
Heck Coupling: Formation of a carbon-carbon bond with an alkene.[8]
-
Stille Coupling: Formation of a carbon-carbon bond with an organotin compound.[8]
Q2: Why can reactions with 5-bromopyridines be challenging?
A2: The pyridine nitrogen can pose challenges in palladium-catalyzed reactions. Its lone pair of electrons can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][9] This can lead to lower yields or require careful optimization of reaction conditions.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the specific reaction and the sensitivity of your substrates.
-
Suzuki Coupling: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often effective for more challenging couplings.[1]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, though this may require higher temperatures or longer reaction times.[3]
-
Sonogashira Coupling: A mild amine base, such as triethylamine (Et₃N), is typically used.[5][10]
Q4: What is the role of the solvent in these reactions?
A4: The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species.
-
Suzuki Coupling: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both the organic starting materials and the inorganic base.[1]
-
Buchwald-Hartwig Amination: Aprotic solvents like toluene and 1,4-dioxane are common and effective.[3] Tetrahydrofuran (THF) can also be used.
-
Sonogashira Coupling: Anhydrous solvents like THF or DMF are typically employed.[5]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the common causes and how can I fix this?
Answer: Low or no yield is a common issue. Here are several factors to investigate:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is high quality. For Pd(II) precatalysts, their reduction to Pd(0) is a key step in the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the Pd(0) species.[1][11] Consider using pre-formed Pd(0) catalysts or highly active precatalysts.[1] |
| Inadequate Reaction Conditions | The combination of base, solvent, and temperature may be suboptimal. A screening of these parameters is often necessary.[1] Ensure all reagents are soluble in the chosen solvent system.[1] Increasing the temperature can improve yields but may also lead to side reactions.[1][3] |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation. It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.[1] |
| Poor Substrate Quality | Impure or degraded starting materials (5-bromopyridine or the coupling partner) can inhibit the reaction. Ensure the purity of your reagents. |
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: Several side reactions can occur. Here are the most common ones and how to address them:
| Side Reaction | Cause | Recommended Solution |
| Hydrodehalogenation | The 5-bromopyridine is reduced, replacing the bromine with a hydrogen atom. This can be caused by certain phosphine ligands and bases, especially at high temperatures.[3] | Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[3] |
| Homocoupling of Boronic Acid (Suzuki) | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1] | Rigorous degassing of the reaction mixture is crucial.[1] Using a slight excess of the 5-bromopyridine can sometimes suppress homocoupling. Lowering the catalyst loading might also help.[1] |
| Protodeborylation (Suzuki) | The boronic acid is converted back to the corresponding arene. This is often caused by excess water, high temperatures, or a non-optimal base. | Use a milder base like KF or K₂CO₃.[1] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess. |
Data Presentation: Base and Solvent Effects on Yield
The following tables summarize representative data for common cross-coupling reactions involving bromopyridines, which can serve as a starting point for optimizing reactions with 5-bromopyridines. Yields are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| K₂CO₃ | Acetonitrile/Water (4:1) | 80 | 70-95 | [1] |
| K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | 80-98 | [2] |
| Cs₂CO₃ | Toluene/Water | 110 | 75-90 | [12] |
| KF | THF | Room Temp | Moderate | [1] |
Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| NaOtBu | Toluene | 80-110 | 85-99 | [3] |
| Cs₂CO₃ | 1,4-Dioxane | 100-120 | 70-90 | [3][12] |
| K₃PO₄ | t-BuOH | 100 | 70-85 | [13] |
Table 3: Sonogashira Coupling of Bromopyrimidines/pyridines
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Et₃N | THF | Room Temp | 80-95 | [5][10] |
| Et₃N | DMF | 100 | 79-96 | [14] |
| DBU | Acetonitrile | Room Temp | 70-90 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[1]
1. Reagent Preparation:
-
5-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Acetonitrile/Water, 4:1 v/v)
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine, boronic acid, base, and palladium catalyst.[1]
-
Seal the flask with a septum and attach it to a condenser.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[1]
-
Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
3. Monitoring and Workup:
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization.[3]
1. Reagents:
-
5-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
2. Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (3 cycles).
-
Add the 5-bromopyridine, the base, and a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under the inert atmosphere.
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is suitable for many terminal alkynes.[5]
1. Reagents:
-
5-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., THF)
2. Reaction Setup:
-
To a dry Schlenk flask, add 5-bromopyridine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
3. Monitoring and Workup:
-
Stir the reaction mixture at room temperature or with heating (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision flowchart for base and solvent selection.
Caption: Common side reactions in 5-bromopyridine couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Work-up Procedures for Reactions Involving Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of reactions involving sulfonamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental work-up of sulfonamide reactions.
Issue 1: Presence of Unreacted Sulfonyl Chloride
-
Q1: My crude product is contaminated with unreacted sulfonyl chloride. How can I remove it?
A1: Unreacted sulfonyl chloride is a common impurity and can often be removed with a basic wash. Sulfonyl chlorides are reactive towards nucleophiles, including water and hydroxide ions, leading to their decomposition.
-
Aqueous Work-up: During the extractive work-up, washing the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution will quench the remaining sulfonyl chloride by converting it to the more water-soluble sulfonic acid or its sodium salt, which can then be easily separated in the aqueous layer.[1] For more robust sulfonyl chlorides, a dilute solution of sodium hydroxide (e.g., 1M NaOH) can be used, but care must be taken as this may hydrolyze ester or other sensitive functional groups in the desired product.
-
Scavenging Resins: For non-aqueous work-ups, amine-functionalized silica gel or polymer-based scavenging resins can be employed to selectively react with and remove excess sulfonyl chloride.
-
Issue 2: Difficulty in Removing the Amine Starting Material
-
Q2: I have a significant amount of unreacted amine in my reaction mixture. How can I effectively remove it?
A2: Excess amine starting material can typically be removed with an acidic wash.
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl), will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous phase.[1] This is a standard and effective method for removing most primary and secondary amines.
-
Column Chromatography: If the amine is less basic or if acidic conditions are not suitable for the product, purification by column chromatography is a reliable alternative.
-
Issue 3: Product is an Amorphous Powder or "Oils Out" During Crystallization
-
Q3: My sulfonamide product is not forming crystals and is either an amorphous powder or an oil. What steps can I take to induce crystallization?
A3: The formation of an amorphous solid or "oiling out" during crystallization is a common issue. Several techniques can be employed to promote the formation of a crystalline solid.[2]
-
Optimize Solvent System: The choice of solvent is critical. A good single solvent for recrystallization will dissolve the sulfonamide when hot but not when cold.[3] If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be used.[2][4] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2]
-
Control Cooling Rate: Slow cooling is crucial for the growth of well-defined crystals.[2] Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the desired product.[2]
-
Lower Crystallization Temperature: Using a lower-boiling point solvent or a solvent mixture can allow for crystallization to occur at a lower temperature, which can sometimes prevent oiling out.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the work-up of sulfonamide reactions.
-
Q4: My sulfonamide has both acidic and basic functional groups (amphoteric). How does this affect the extractive work-up?
A4: The amphoteric nature of some sulfonamides requires careful pH control during extractive work-up. The sulfonamide group itself is weakly acidic (pKa ~10), and the presence of a basic amine functionality can make the molecule soluble in both acidic and basic aqueous solutions. To extract an amphoteric sulfonamide into the organic layer, the pH of the aqueous phase should be adjusted to the isoelectric point (pI) of the molecule, where it has a net neutral charge and is least soluble in water. It is often necessary to perform extractions at different pH values to effectively separate the amphoteric product from acidic and basic impurities.
-
Q5: What are some common solvent systems for the purification of sulfonamides by column chromatography?
A5: The choice of mobile phase for column chromatography depends on the polarity of the sulfonamide. A common starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of the polar solvent. For more polar sulfonamides, solvent systems containing dichloromethane and methanol may be more effective.
-
Q6: How can I tell if my sulfonamide product is pure?
A6: Several analytical techniques can be used to assess the purity of your synthesized sulfonamide.
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
-
Q7: My sulfonamide is a salt. How should I approach its work-up and purification?
A7: If your sulfonamide is isolated as a salt (e.g., with an amine base or as a sodium salt), the work-up procedure will need to be adjusted. To isolate the neutral sulfonamide, you will need to perform a neutralization step. For a sulfonamide salt formed with a base like triethylamine, an acidic wash (e.g., 1M HCl) during the extractive work-up will protonate the sulfonamide anion and also remove the base.[1] If the sulfonamide is a sodium salt, it will be water-soluble. Acidification of the aqueous solution will precipitate the neutral sulfonamide, which can then be collected by filtration.[5] Purification of the resulting neutral compound can then proceed with standard techniques like recrystallization or chromatography.
Data Presentation
Table 1: Typical Yields for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
| Entry | Amine | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | 12 | 85-95 |
| 2 | Benzylamine | 8 | 90-98 |
| 3 | Piperidine | 6 | 88-96 |
| 4 | 4-Fluoroaniline | 16 | 80-90 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.[1]
Table 2: Common Solvent Systems for Sulfonamide Recrystallization
| Solvent System | Comments |
| Ethanol/Water | A versatile solvent pair for many sulfonamides due to the molecule's polar and non-polar groups.[6] |
| Ethyl Acetate/Hexanes | A good choice for sulfonamides of intermediate polarity. |
| Acetone/Water | Another effective polar protic/aprotic mixture. |
| Isopropanol | Can be a good single solvent for some sulfonamides.[6] |
| n-Hexane/Acetone | Effective for less polar sulfonamides.[7] |
| n-Hexane/THF | A generally useful solvent mixture.[7] |
Table 3: Example HPLC Parameters for Sulfonamide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5-µm |
| Mobile Phase | 60 mL distilled water, 35 mL acetonitrile, 5 mL methanol (pH adjusted to 2.5 with phosphoric acid) |
| Flow Rate | 1 mL/min |
| Detection | UV at 278 nm |
| Temperature | 30°C |
Experimental Protocols
Protocol 1: Standard Extractive Work-up
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) to remove basic impurities like unreacted amines.
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities and unreacted sulfonyl chloride.
-
Water (1 x volume of organic layer) to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) (1 x volume of organic layer) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[1]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the sulfonamide just dissolves completely.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling and perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]
Protocol 3: Solvent/Anti-Solvent Recrystallization
-
Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.
-
Slowly add a miscible "anti-solvent" dropwise with constant swirling until the solution becomes persistently turbid.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.[2]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.
Caption: A decision tree for selecting a suitable purification method for a sulfonamide product.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of N-(5-bromopyridin-2-yl)methanesulfonamide and its Precursors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research, and its synthetic precursors. The data herein serves as a valuable resource for the characterization and quality control of this class of compounds.
Data Presentation: Tabulated NMR Data
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its starting materials. These values are crucial for verifying the successful synthesis and purity of the target compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-4 | H-6 | -NH- | -SO₂CH₃ |
| 5-bromo-2-aminopyridine | 6.53 (d) | 7.55 (dd) | 8.05 (d) | 4.75 (s, br) | - |
| Methanesulfonyl chloride | - | - | - | - | 3.58 (s) |
| This compound (Predicted) | ~7.0-7.2 (d) | ~7.8-8.0 (dd) | ~8.2-8.4 (d) | ~9.5-10.5 (s, br) | ~3.2-3.4 (s) |
Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -SO₂CH₃ |
| 5-bromo-2-aminopyridine[1][2] | 158.2 | 109.1 | 140.2 | 114.8 | 148.1 | - |
| Methanesulfonyl chloride[3][4][5] | - | - | - | - | - | 45.1 |
| This compound (Predicted) | ~152-155 | ~112-115 | ~142-145 | ~118-121 | ~148-151 | ~40-43 |
Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
Experimental Protocols
A detailed methodology for the synthesis of the title compound and its subsequent NMR analysis is provided below.
Synthesis of this compound
Materials:
-
5-bromo-2-aminopyridine
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-aminopyridine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
¹H and ¹³C NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
Mandatory Visualization
The following diagrams illustrate the synthetic and analytical workflow for this compound derivatives.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical relationships between reactants, product, and analytical methods.
References
- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-?Pyridinamine, 5-?bromo-(1072-97-5) 13C NMR [m.chemicalbook.com]
- 3. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Methanesulfonyl chloride(124-63-0) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-(5-bromopyridin-2-yl)methanesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric analysis of N-(5-bromopyridin-2-yl)methanesulfonamide, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide leverages data from closely related analogs and general principles of sulfonamide fragmentation to predict its behavior and compare it with established analytical methods for similar structures.
Predicted Mass Spectrometry Data for this compound
The analysis of this compound by mass spectrometry is crucial for its identification and quantification in various matrices. Below is a summary of predicted mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI), which is a soft ionization technique suitable for such molecules.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 250.9484 |
| [M+Na]⁺ | 272.9304 |
| [M+K]⁺ | 288.9043 |
| [M-H]⁻ | 248.9339 |
Data predicted based on the molecular formula C₆H₇BrN₂O₂S.
Comparison with Alternative Sulfonamides
The analytical performance for this compound can be benchmarked against other well-characterized sulfonamides. The following table compares key mass spectrometry parameters.
| Compound | Molecular Weight | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Method |
| This compound | 251.11 | ESI (+) | 250.9 | Predicted: 171.9 (loss of SO₂), 157.0, 92.0 | LC-MS/MS |
| Sulfamethoxazole | 253.28 | ESI (+) | 254.1 | 156.0, 108.0, 92.0 | LC-MS/MS |
| Sulfadiazine | 250.28 | ESI (+) | 251.1 | 156.0, 92.0 | LC-MS/MS |
| N-(pyridin-2-yl)methanesulfonamide | 172.21 | ESI (+) | 173.1 | Predicted: 109.1 (loss of SO₂), 93.1 | GC-MS, LC-MS/MS |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and sample matrices.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting sulfonamides from complex matrices like plasma or tissue.
-
Homogenization : Homogenize 1 g of the sample with 10 mL of water.
-
Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out : Add anhydrous magnesium sulfate and sodium chloride, and shake for 1 minute.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) : Take an aliquot of the acetonitrile supernatant and mix with a d-SPE sorbent (e.g., PSA, C18) to remove interferences.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes.
-
Final Preparation : Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
MRM Transitions (Predicted) :
-
Quantitative: 250.9 -> 171.9 (loss of SO₂)
-
Qualitative: 250.9 -> 157.0 (bromopyridine fragment)
-
Visualizations
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation of the protonated molecule in the gas phase during tandem mass spectrometry. The fragmentation of aromatic sulfonamides often involves the elimination of sulfur dioxide (SO₂).[1] The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
General Experimental Workflow for LC-MS/MS Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: A typical workflow for the quantitative analysis of small molecules by LC-MS/MS.
References
Reactivity Face-Off: 2-Bromopyridine vs. 2-Chloropyridine Analogs in Drug Development
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Among these, 2-halopyridines are workhorse intermediates, offering a versatile handle for derivatization. This guide provides an objective comparison of the reactivity of 2-bromopyridine and 2-chloropyridine analogs in key synthetic transformations crucial for drug development, supported by experimental data and detailed protocols.
The primary divergence in reactivity between 2-bromopyridines and 2-chloropyridines stems from the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker (~276 kJ/mol) than the carbon-chlorine (C-Cl) bond (~339 kJ/mol)[1]. This fundamental difference significantly influences their performance in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The weaker C-Br bond in 2-bromopyridines facilitates a more rapid and efficient oxidative addition, generally leading to higher reactivity compared to their 2-chloro counterparts.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. Experimental evidence consistently demonstrates that 2-bromopyridines are more reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[1][3] While advancements in ligand technology have enabled the effective coupling of the less reactive 2-chloropyridines, these reactions often necessitate more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 12 | ~95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 / 24 | ~90[5] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DME/H₂O | 85 / 16 | High |
| 2-Chloro-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 / 24 | High |
Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination for forming carbon-nitrogen bonds generally proceeds more readily with 2-bromopyridines.[1] The greater reactivity of the C-Br bond allows for amination under milder conditions. However, a significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[7] The use of sterically bulky ligands is crucial to mitigate this catalyst inhibition.[7] For the less reactive 2-chloropyridines, highly active catalyst systems and often higher temperatures are required to achieve efficient C-N bond formation.[1]
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 / 8 | ~92 |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Dioxane | 110 / 18 | ~85 |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 / 4 | 60[8] |
| 2-Amino-6-bromopyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 / 16 | High |
Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state, making 2-chloropyridines generally more reactive than their bromo-counterparts in SNAr.[2] The general reactivity order for halogens in SNAr is often F > Cl > Br > I.[2][3]
Comparative Data: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Product | Reactivity Comparison |
| 2-Bromo-4-chloropyridine | NaOMe | MeOH, reflux | 2-Bromo-4-methoxypyridine | The chloro group is selectively displaced, indicating its higher reactivity in SNAr.[2] |
| 2,4-Dichloropyridine | Aniline | High Temperature | 4-Chloro-N-phenylpyridin-2-amine | The reaction occurs with high regioselectivity at the C2 position. |
| 2-Halopyridinium ions | Piperidine | MeOH | 2-(Piperidin-1-yl)pyridinium ion | Reactivity order: 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[9][10] |
Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine
To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).[4][11] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe.[4] The reaction mixture is then heated in a preheated oil bath at 100-110 °C and stirred vigorously for 18-24 hours.[4][5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine
In a glovebox or under an inert atmosphere, an oven-dried reaction vial is charged with the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 1-4 mol%).[7] The palladium source (e.g., Pd₂(dba)₃, 1 mol%) is then added.[7] Anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) is added, and the vial is sealed.[7] The reaction mixture is heated to 80-110 °C with vigorous stirring.[7] The reaction is monitored by TLC, GC-MS, or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a plug of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[7]
Visualizing Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for cross-coupling.
Conclusion: A Strategic Choice
The choice between 2-bromopyridine and 2-chloropyridine analogs is a strategic decision that balances reactivity, cost, and availability. 2-Bromopyridines are generally more reactive in palladium-catalyzed cross-coupling reactions, making them the preferred substrate for milder reaction conditions and for the synthesis of complex molecules where functional group tolerance is critical.[1] Conversely, 2-chloropyridines are often more cost-effective and readily available, and with the advent of highly active catalyst systems, they have become increasingly viable substrates, particularly for large-scale syntheses.[1] In SNAr reactions, the tables are turned, with 2-chloropyridines typically exhibiting superior reactivity. A thorough understanding of these reactivity trends is essential for researchers and drug development professionals to design efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Comparative Biological Screening of N-(Pyridin-2-yl)methanesulfonamide Derivatives and Their Alternatives in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of N-(pyridin-2-yl)methanesulfonamide derivatives versus other sulfonamide-based compounds with anticancer potential. This guide provides a summary of their biological activities, mechanisms of action, and the experimental protocols for their evaluation.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Within this broad class, N-(pyridin-2-yl)methanesulfonamide derivatives have emerged as a scaffold of interest in the pursuit of novel anticancer therapies. While comprehensive biological screening data for N-(5-bromopyridin-2-yl)methanesulfonamide is not extensively available in the public domain, this guide utilizes a structurally related and well-characterized derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), as a representative of this class.
This guide will objectively compare the in vitro anticancer activity of this representative pyridinyl-methanesulfonamide with alternative sulfonamide-containing scaffolds, namely quinoline-sulfonamides and other diverse sulfonamide derivatives. The data presented is compiled from various studies to provide a performance benchmark.
Quantitative Performance Analysis: In Vitro Cytotoxicity
The primary evaluation of potential anticancer compounds involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are key metrics, representing the concentration of a compound required to inhibit cell viability or growth by 50%.
Table 1: Comparative In Vitro Anticancer Activity of a Representative N-(Pyridin-2-yl)methanesulfonamide Derivative
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| TL-77 | HCT-116 (Colon) | < 1 | - | - |
Note: TL-77 demonstrated potent growth inhibitory activity, showcasing the potential of the N-(pyridin-2-yl)methanesulfonamide scaffold.[1][2][3]
Table 2: Comparative In Vitro Anticancer Activity of Alternative Sulfonamide Derivatives
| Compound Class | Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Quinoline-Sulfonamide | Compound 21 | H1975 (Lung) | 0.21 | Osimertinib | 0.04 |
| Quinoline-Sulfonamide | Compound 22c | HCT-116 (Colon) | 0.02 | - | - |
| Quinoline-Sulfonamide | Compound L8 | HT1376 (Bladder) | 0.09 | - | - |
| Thiophene-Sulfonamide | Compound 8b | MDA-MB-231 (Breast) | 4.62 | Doxorubicin | Not Reported |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | 1.93 (48h) |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanistic Insights and Signaling Pathways
The anticancer activity of these sulfonamide derivatives is often attributed to the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
The representative N-(pyridin-2-yl)methanesulfonamide derivative, TL-77 , exhibits its anticancer effects through a multi-targeted mechanism. It has been shown to potently inhibit tubulin polymerization, leading to a disruption of the mitotic spindle assembly in cancer cells. This interference with mitosis results in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death).[1][2][3]
Alternative sulfonamide classes, such as the quinoline-sulfonamides , have been implicated in the modulation of other critical cancer-related pathways. Some derivatives have been found to target kinases like EGFR and VEGFR-2, which are often dysregulated in various cancers and play a crucial role in tumor growth, angiogenesis, and metastasis.[2][4]
Caption: Comparative signaling pathways of representative sulfonamides.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological screening data, detailed and standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for a further 48 or 72 hours.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plates are incubated for 2-4 hours, during which viable cells metabolize the yellow MTT into a purple formazan product.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase and the inhibitory effect of a compound by quantifying the amount of ATP consumed during the phosphorylation reaction.
1. Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a kinase reaction buffer containing the purified kinase enzyme and its specific substrate.
2. Assay Plate Setup:
-
In a 384-well plate, add the diluted test compounds, a vehicle control (DMSO), and a known kinase inhibitor as a positive control.
3. Kinase Reaction:
-
Initiate the reaction by adding the kinase reaction buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
4. ATP Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate for a short period to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
A higher luminescent signal indicates less ATP consumption and therefore, greater kinase inhibition.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[4][6]
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
structure confirmation of N-(5-bromopyridin-2-yl)methanesulfonamide reaction products
Commencing Data Search
I'm starting my deep dive into the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide. Currently, I'm focusing on identifying potential reaction products and exploring suitable synthetic routes. I'll then move onto the methods used to confirm its structure.
Gathering Structural Data
My research has expanded to cover the analytical methods used for confirmation. I'm focusing on spectroscopic techniques like NMR, IR, and mass spectrometry, plus crystallographic data if I can find it. I'm also looking at similar sulfonamide compounds to provide a basis for comparison, and I'll create detailed tables of the experimental protocols I identify.
Investigating Synthesis Routes
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Pinpointing Missing Data
I'm now identifying critical gaps in the initial findings. Although the synthetic pathway is clear, specific reaction conditions, potential byproducts, and vital experimental data are absent. My immediate focus is to pinpoint this missing spectroscopic data and search for alternative synthesis routes for a more comprehensive comparison. This includes detailed reaction protocols for the target molecule's preparation.
Examining Synthesis Routes
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Evaluating Reaction Methods
I've made significant progress by comparing reaction methods. References confirm the classical route of reacting sulfonyl chloride with amine is the expected synthesis of N-aryl sulfonamide. I unearthed alternative methods, too, like copper-catalyzed N-arylation and palladium-catalyzed chlorosulfonylation. A supplier lists the target compound but I need to find the specific experimental spectra. I am also searching for the specific experimental protocol I will include.
Hunting Down Data Gaps
My recent efforts have significantly improved the comparison guide. I've unearthed more references supporting the classical synthesis route and even found mentions of alternative methods. ChemicalBook's listing offers hope for spectral data, though it's not immediately available. I've found helpful computational properties on PubChem. Crucially, I now understand the need for specific, experimental NMR, IR, and MS data, which is still missing. Finding a detailed synthetic protocol is also key. My immediate focus will be to locate this crucial missing information to complete the guide for the user.
Acquiring Relevant Data
I've made some progress, and found partial success in my latest searches. I've uncovered some spectral data for structurally similar compounds. This is exciting, as it offers a solid foundation for comparisons and making predictions. Specifically, I've got 1H and 13C NMR information that looks very promising.
Seeking Specific Information
My recent efforts have yielded a more detailed picture, albeit with gaps. While I have useful NMR and IR data for related compounds, and predicted MS data, the exact spectrum and synthesis details for this compound are still elusive. I'm now focusing my search on finding an exact experimental protocol, including characterization data. I'm hoping to locate a publication or a dedicated database entry that will fill this critical piece of information.
Analyzing the Gaps
I've been reviewing recent searches on N-aryl sulfonamide synthesis, but I'm still missing a concrete experimental protocol for N-(5-bromopyridin-2-yl)benzenesulfonamide specifically. The general information and predicted spectral data are helpful but don't quite get me where I need to be.
Refining the Search
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The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of the Bromopyridine Moiety in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The bromopyridine moiety, a common scaffold in kinase inhibitors and other therapeutic agents, often presents a metabolic liability. This guide provides an objective comparison of the bioisosteric replacement of bromopyridine, focusing on the c-Met kinase inhibitor class, and presents supporting experimental data to inform rational drug design.
The replacement of a bromopyridine ring with a bioisostere—a substituent with similar physical or chemical properties that elicits a similar biological response—is a key strategy to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide will delve into a representative case study, comparing a hypothetical 2-bromopyridine containing c-Met inhibitor with its 2-aminopyridine and pyrazole bioisosteres.
Comparative Performance Data
The following tables summarize the quantitative data for a parent 2-bromopyridine c-Met inhibitor and its conceptual bioisosteric replacements. The data is a composite from published studies on related c-Met inhibitor series to provide a representative comparison.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Moiety | c-Met IC50 (nM) | Cellular Antiproliferative IC50 (nM) (EBC-1 Cells) |
| Parent Compound | 2-Bromopyridine | 50 | 350 |
| Bioisostere 1 | 2-Aminopyridine | 22[1][2] | 180 |
| Bioisostere 2 | Pyrazole | 65 | 420 |
Table 2: In Vitro ADME Properties
| Compound | Moiety | Human Liver Microsomal Stability (t½, min) | MDCK Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Compound | 2-Bromopyridine | 15 | 1.5 |
| Bioisostere 1 | 2-Aminopyridine | 45 | 2.8 |
| Bioisostere 2 | Pyrazole | 35 | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
c-Met Kinase Enzymatic Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Prepare a solution of c-Met kinase and the Poly(Glu, Tyr) substrate in kinase buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Thaw the human liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the microsome suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
MDCK Permeability Assay
This assay evaluates the permeability of a compound across a monolayer of Madin-Darby canine kidney (MDCK) cells, often used as a model for the intestinal barrier and the blood-brain barrier.
Materials:
-
MDCK cells (and MDCK-MDR1 cells for efflux assessment)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (as a monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed MDCK cells on the Transwell® inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical chamber.
-
For the basolateral-to-apical (B-A) permeability assessment (to determine efflux), add the test compound to the basolateral chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Caption: Simplified c-Met signaling pathway and the point of intervention for the inhibitors.
Caption: Experimental workflow for the comparative evaluation of bioisosteric replacements.
Conclusion
The bioisosteric replacement of a bromopyridine moiety with groups such as 2-aminopyridine or pyrazole can lead to significant improvements in the drug-like properties of c-Met kinase inhibitors. As demonstrated in the comparative data, the 2-aminopyridine bioisostere, in this representative example, not only maintained potent enzymatic and cellular activity but also exhibited enhanced metabolic stability and permeability. This strategic modification can mitigate the risks associated with the metabolic liabilities of aryl halides, a crucial step in the optimization of a lead compound into a viable clinical candidate. The provided experimental protocols and workflows offer a robust framework for researchers to conduct similar comparative studies and make data-driven decisions in their drug discovery programs.
References
Assessing the Role of the Methanesulfonamide Group in Target Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methanesulfonamide group is a ubiquitous functional group in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates and engage in critical interactions with biological targets.[1] This guide provides an objective comparison of the methanesulfonamide group's performance in target binding against relevant alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties and Binding Interactions
The methanesulfonamide group (CH₃SO₂NH₂) is a versatile functional group that can act as both a hydrogen bond donor through its N-H bond and a hydrogen bond acceptor via its sulfonyl oxygens.[2] This dual nature allows it to form robust hydrogen bonding networks within a target's binding site, contributing significantly to binding affinity.[3][4] The sulfonamide moiety is relatively stable and can improve a molecule's solubility and metabolic stability.[5][6]
In the context of drug design, the methanesulfonamide group is often considered a bioisostere for other functional groups like carboxylic acids or amides.[7][8] Bioisosteric replacement is a key strategy used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic profiles.[9]
Quantitative Comparison of Binding Affinity
To illustrate the impact of the methanesulfonamide group on target binding, we present data from a study on a series of sulfonamide analogues targeting the FK506-Binding Protein 12 (FKBP12). The binding affinities (Kd) were determined using a competitive fluorescence polarization assay.
| Compound ID | Functional Group | Target | Binding Affinity (Kd) in nM |
| 1 | Methanesulfonamide | FKBP12 | 2.6 |
| 2 | Sulfenamide | FKBP12 | 130 |
| 3 | Sulfinamide (R) | FKBP12 | 58 |
| 4 | Sulfinamide (S) | FKBP12 | 94 |
Data adapted from "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues"[10].
The data clearly demonstrates the superior binding affinity of the compound containing the methanesulfonamide group (Compound 1) compared to its analogues with related sulfur-based functional groups. The removal of one or both sulfonyl oxygens leads to a significant decrease in binding potency, highlighting the critical role of these oxygens in the interaction with FKBP12.[10] The study concluded that both sulfonyl oxygens contribute a combined binding energy of -13.1 kJ/mol.[10]
Bioisosteric Replacement: Methanesulfonamide vs. Carboxylic Acid
The choice between a methanesulfonamide and a carboxylic acid group can significantly impact a drug candidate's properties. While carboxylic acids are strong hydrogen bond donors and acceptors, they are also more acidic (pKa ~4-5) compared to sulfonamides (pKa ~9-10).[8] This difference in acidity can affect a compound's ionization state at physiological pH, influencing its cell permeability and oral bioavailability.
| Feature | Methanesulfonamide | Carboxylic Acid |
| Acidity (pKa) | ~9-10 (weaker acid) | ~4-5 (stronger acid) |
| Hydrogen Bonding | Good H-bond donor and acceptor | Excellent H-bond donor and acceptor |
| Lipophilicity | Generally more lipophilic | Generally less lipophilic |
| Metabolic Stability | Often more stable | Can be prone to glucuronidation |
| Cell Permeability | Can be higher due to lower acidity | Can be lower due to ionization |
This table provides a general comparison; specific properties are context-dependent.
The selection of a methanesulfonamide over a carboxylic acid is often driven by the need to improve pharmacokinetic properties such as oral absorption and metabolic stability.[8]
Experimental Protocols
Accurate assessment of target binding is crucial in drug discovery. The following are detailed methodologies for two common techniques used to determine binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the real-time monitoring of binding events.[3]
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the dextran matrix.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of analyte (small molecule) dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the macromolecule (e.g., protein) and the ligand (small molecule) in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch.
-
Thoroughly degas the samples to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams are presented in the DOT language.
p38 MAP Kinase Signaling Pathway
Many kinase inhibitors containing the methanesulfonamide moiety target the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling cascade from stimuli to cellular response.
Experimental Workflow for Binding Affinity Screening
The following diagram illustrates a typical workflow for screening and characterizing the binding affinity of small molecule inhibitors.
Caption: A typical workflow for drug discovery binding affinity screening.
Logical Relationship in SAR Studies
This diagram illustrates the iterative process of a Structure-Activity Relationship (SAR) study, where modifications to a lead compound are made to improve its binding affinity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 5-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, 5-bromopyridines serve as versatile building blocks for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 5-bromopyridines, supported by experimental data to aid in catalyst selection and methods development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For 5-bromopyridines, the selection of the palladium catalyst and associated ligands and base is crucial for achieving high yields.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate | Coupling Partner |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 | 5-Bromonicotinic acid | Phenylboronic acid |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Not Specified | 5-Bromonicotinic acid | Phenylboronic acid |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Not Specified | Moderate to Good | Not Specified | 5-Bromo-2-methylpyridin-3-amine derivatives | Arylboronic acids |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Not Specified | Moderate to Good | Not Specified | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed methodology for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid is provided below. This protocol is a representative example and may require optimization for specific substrates and scales.
-
Materials: 5-Bromopyridine derivative (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or DME), Anhydrous magnesium sulfate or sodium sulfate, Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).[1][2]
-
Procedure:
-
In a Schlenk flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This reaction has become a vital tool for the synthesis of arylamines, which are key pharmacophores in many drug molecules.[5] The use of bulky, electron-rich phosphine ligands is often crucial for successful amination of heteroaryl halides like 5-bromopyridines.[2][6]
Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate | Coupling Partner |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Specified | High | 1-2 | 5-Bromopyridine derivatives | Primary Amines |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Not Specified | High | 1-2 | 5-Bromopyridine derivatives | Secondary Amines |
| Pd-PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 | 12 | 80-95 | 1 | 5-Bromopyridine | Various Amines |
Note: Data for bromopyridines is often extrapolated from studies on similar aryl bromides. Specific conditions may vary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of a 5-bromopyridine. Optimization of the ligand, base, and solvent may be necessary for a given substrate.
-
Materials: 5-Bromopyridine (1.0 equiv), Amine (1.1-1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv), Anhydrous, degassed solvent (e.g., toluene or dioxane), Anhydrous magnesium sulfate or sodium sulfate, Solvents for extraction and chromatography.
-
Procedure:
-
To a glovebox or Schlenk line, add the palladium precatalyst and ligand to an oven-dried flask.
-
Add the solvent and stir for several minutes to form the active catalyst.
-
Add the base, 5-bromopyridine, and amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[7] This reaction is highly valuable for the synthesis of substituted alkynes.
Data Presentation: Comparison of Catalysts for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate | Coupling Partner |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 | 2-Amino-3-bromopyridines | Terminal Alkynes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 6 | 90-98 | 2 | 5-Bromopyrimidine | Terminal Alkynes |
| Pd/C | None | Et₃N | H₂O | 80 | 12 | 75-85 | 10 | 3-Bromopyridine | Phenylacetylene |
Experimental Protocol: General Procedure for Sonogashira Coupling
Below is a general experimental procedure for the Sonogashira coupling of a 5-bromopyridine with a terminal alkyne.
-
Materials: 5-Bromopyridine derivative (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., triethylamine or diisopropylamine), Anhydrous, degassed solvent (e.g., THF or DMF), Saturated aqueous ammonium chloride, Solvents for extraction and chromatography.
-
Procedure:
-
To a Schlenk flask, add the 5-bromopyridine derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the base, and finally the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Navigating the Off-Target Landscape: A Comparative Guide to N-(5-bromopyridin-2-yl)methanesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity profile. While a compound may exhibit high potency against its intended target, off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a framework for comparing the off-target activity of N-(5-bromopyridin-2-yl)methanesulfonamide and its analogs.
Due to the absence of publicly available off-target screening data for this compound, this guide utilizes the well-characterized, multi-kinase inhibitor Dasatinib as an exemplar to illustrate the principles and data presentation formats for evaluating off-target activities. This template can be adapted to analyze proprietary or future experimental data for the compound of interest.
Comparative Off-Target Profile of Kinase Inhibitors
A critical step in characterizing a kinase inhibitor is to assess its binding affinity across a broad panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that provides quantitative data on the interaction of a compound with hundreds of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding.
Below is a sample table comparing the off-target profiles of Dasatinib and two other prominent kinase inhibitors, Imatinib and Bosutinib, against a selection of kinases. This format allows for a direct comparison of selectivity.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | Dasatinib (% Control @ 1 µM) | Imatinib (% Control @ 1 µM) | Bosutinib (% Control @ 1 µM) |
| ABL1 | 0.5 | 1.5 | 0.8 |
| SRC | 1.2 | 35.0 | 1.5 |
| KIT | 2.5 | 2.0 | 15.0 |
| PDGFRA | 3.0 | 2.5 | 20.0 |
| LCK | 1.8 | 45.0 | 2.2 |
| EPHA2 | 5.0 | 60.0 | 8.0 |
| VEGFR2 | 10.0 | 25.0 | 12.0 |
| FLT3 | 8.0 | 18.0 | 9.0 |
| Data is illustrative and based on publicly available information for the example compounds. Values in bold indicate primary targets. |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are essential. The following sections outline the methodologies for common assays used to determine off-target kinase activity.
In Vitro Kinase Profiling: KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
DNA-tagged recombinant kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated, immobilized ligands specific for different kinase groups
-
Test compound (e.g., this compound analogs) dissolved in DMSO
-
Assay buffer (proprietary to the service provider)
-
qPCR reagents
Procedure:
-
Kinases are pre-incubated with the test compound at a specified concentration (e.g., 1 µM) in a multi-well plate.
-
The kinase-compound mixture is then added to wells containing the immobilized ligand on magnetic beads.
-
The binding reaction is allowed to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.
-
Results are expressed as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding of the test compound to the kinase.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
Procedure:
-
Intact cells are treated with the test compound or vehicle control (DMSO).
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical kinase inhibitor screening workflow and a simplified signaling pathway that could be affected by off-target activities.
Conclusion and Future Directions
The comprehensive assessment of off-target activities is paramount in the development of safe and effective kinase inhibitors. While no public data currently exists for this compound and its analogs, the methodologies and data presentation formats outlined in this guide provide a robust framework for such an evaluation. By employing broad kinase screening panels, validating hits in cellular contexts, and clearly presenting the comparative data, researchers can gain a deeper understanding of the selectivity of their compounds and make more informed decisions in the drug discovery process. It is recommended that future studies on this chemical series include comprehensive off-target profiling to fully elucidate their therapeutic potential and potential liabilities.
Safety Operating Guide
Proper Disposal of N-(5-bromopyridin-2-yl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for N-(5-bromopyridin-2-yl)methanesulfonamide is to consign it to an approved hazardous waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with established safety protocols, for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] If contact occurs, wash skin with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust, fumes, or spray.[1] Use only in a well-ventilated area or outdoors.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final consignment.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or waste this compound solid into a clearly labeled, sealable hazardous waste container.
-
This includes any contaminated items such as weighing paper or disposable spatulas.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
3. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified waste disposal service.[1]
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3] Never dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-(5-bromopyridin-2-yl)methanesulfonamide
This guide provides immediate, essential safety and logistical information for handling N-(5-bromopyridin-2-yl)methanesulfonamide. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including brominated pyridines and sulfonamides. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazards associated with similar chemical structures, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Always check for perforations before use and change gloves frequently. Double gloving is advised. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric should be worn. |
| Respiratory | Fume Hood/Respirator | All handling of the solid compound and its solutions should occur within a certified chemical fume hood. For situations with a higher risk of aerosol generation or spills, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation and Area Inspection:
-
Confirm the proper functioning of a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Clear the workspace of non-essential items.
-
Assemble all necessary laboratory equipment.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the material.
-
-
Dissolution and Reaction Setup:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of PPE as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHSO) office or a licensed hazardous waste disposal company.[1] Do not pour chemical waste down the drain.
-
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
